molecular formula C42H65NO16 B2533124 Fmoc-NH-PEG12-CH2CH2COOH CAS No. 1952360-91-6; 756526-01-9; 850312-72-0

Fmoc-NH-PEG12-CH2CH2COOH

Número de catálogo: B2533124
Número CAS: 1952360-91-6; 756526-01-9; 850312-72-0
Peso molecular: 839.973
Clave InChI: JYNHRDJTWNEGJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-NH-PEG12-CH2CH2COOH is a useful research compound. Its molecular formula is C42H65NO16 and its molecular weight is 839.973. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNHRDJTWNEGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952360-91-6
Record name (Fmoc-amino)-PEG12-C2-Carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unlocking Precision in Bioconjugation and Drug Development: A Technical Guide to Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG12-CH2CH2COOH is a versatile, heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a unique combination of properties. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the carboxylic acid allows for straightforward conjugation to primary amines. The hydrophilic 12-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making this linker a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its applications, experimental protocols, and the underlying principles of its use.

Core Applications of this compound

This compound is a cornerstone in several advanced biochemical applications due to its precise length and versatile functional groups.

PROTAC Linker

This molecule is frequently employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] The PEG12 linker in this compound provides the necessary spatial separation between the target protein ligand and the E3 ligase ligand, a critical factor for the formation of a stable and productive ternary complex.[5] The hydrophilicity of the PEG chain also improves the solubility and cell permeability of the PROTAC molecule.[6][7] The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency.[5][6][8][9][10]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

In the realm of bioconjugation, this compound serves as a linker to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents.[11] For ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The PEG12 spacer enhances the hydrophilicity of the ADC, which can reduce aggregation, improve stability in circulation, and lead to a better overall therapeutic profile.[12][13]

Peptide Synthesis

The molecule is also utilized in solid-phase peptide synthesis (SPPS) to introduce a PEG spacer into a peptide sequence.[14] This modification can enhance the solubility and pharmacokinetic properties of the resulting peptide. The Fmoc-protected amine is compatible with standard Fmoc-based SPPS protocols.[15][16][17][18][19]

Surface Modification and Nanoparticle Functionalization

The carboxylic acid terminus can be used to attach the molecule to amine-functionalized surfaces or nanoparticles. Subsequent removal of the Fmoc group exposes a primary amine on the surface, which can be used for further functionalization. The PEG chain in this context helps to reduce non-specific protein adsorption and improve the biocompatibility of the material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C41H63NO16[Source]
Molecular Weight 825.95 g/mol [Source]
Appearance White to off-white solid[Source]
Solubility Soluble in DMF, DMSO, and chlorinated solvents[Source]
Purity Typically >95%[Source]
Storage -20°C for long-term storage[Source]

Experimental Protocols

The following are detailed protocols for the primary applications of this compound.

General Protocol for PROTAC Synthesis

This protocol outlines the sequential amide bond formation to synthesize a PROTAC using this compound as the linker.

Step 1: Coupling of the First Ligand to the Linker

  • Dissolve the ligand containing a primary or secondary amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Step 2: Fmoc Deprotection

  • Dissolve the purified product from Step 1 in a solution of 20% piperidine (B6355638) in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by LC-MS.

  • Once complete, remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.

Step 3: Coupling of the Second Ligand

  • Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the second ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

General Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a drug to an antibody via this compound.

Step 1: Preparation of the Drug-Linker Conjugate

  • Follow Step 1 and Step 2 from the PROTAC synthesis protocol (Section 3.1) to couple the drug (containing a suitable amine) to the linker and then deprotect the Fmoc group.

Step 2: Activation of Antibody Lysine (B10760008) Residues

  • This step is typically not required as the carboxylic acid of the linker will be activated to react with the native lysine residues on the antibody. Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4).

Step 3: Conjugation of Drug-Linker to Antibody

  • Dissolve the deprotected drug-linker conjugate from Step 1 in an amine-free solvent such as DMSO.

  • Activate the carboxylic acid of the drug-linker by adding EDC (1.5 eq) and Sulfo-NHS (1.5 eq) and incubate for 15 minutes at room temperature.[20][21]

  • Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 10-fold molar excess of linker-drug to antibody). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.[11]

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[11]

  • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl.

Step 4: Purification of the ADC

  • Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Signaling Pathways and Workflows

Visual representations of the key mechanisms and workflows involving this compound are provided below using the Graphviz DOT language.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Ligand-Linker-Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start Start Materials: - Ligand 1 (Amine) - this compound - Ligand 2 (Acid) Step1 Step 1: Amide Coupling (Ligand 1 + Linker) Start->Step1 Purify1 Purification 1 (Flash Chromatography) Step1->Purify1 Step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) Purify1->Step2 Step3 Step 3: Amide Coupling (Intermediate + Ligand 2) Step2->Step3 Purify2 Purification 2 (Preparative HPLC) Step3->Purify2 Final_PROTAC Final PROTAC Purify2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Workflow for Antibody-Drug Conjugation

ADC_Workflow Start Start Materials: - Drug (Amine) - this compound - Antibody Step1 Step 1: Synthesize Drug-Linker (Amide Coupling & Deprotection) Start->Step1 Purify1 Purify Drug-Linker Step1->Purify1 Step2 Step 2: Activate Drug-Linker (EDC/Sulfo-NHS) Purify1->Step2 Step3 Step 3: Conjugate to Antibody Step2->Step3 Purify2 Purify ADC (Size-Exclusion Chromatography) Step3->Purify2 Final_ADC Final ADC Purify2->Final_ADC

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile tool in the fields of bioconjugation and drug development. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the precise construction of complex biomolecular architectures. The protocols and principles outlined in this guide provide a framework for the effective utilization of this linker in the synthesis of next-generation therapeutics such as PROTACs and ADCs. As research in targeted therapies continues to advance, the strategic application of linkers like this compound will remain critical to success.

References

A Deep Dive into the Solubility of Fmoc-NH-PEG12-CH2CH2COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – As the landscape of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) continues to expand, a thorough understanding of the physicochemical properties of enabling chemical linkers is paramount. This technical guide offers an in-depth analysis of the solubility characteristics of Fmoc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEGylated linker crucial for the synthesis of advanced bioconjugates. This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental methodologies, and visual representations of relevant biological and synthetic pathways.

Core Solubility Characteristics

This compound is a well-regarded PEG derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The presence of the hydrophilic PEG chain is a defining feature that significantly enhances the aqueous solubility of molecules it is conjugated to.[1][2][3] Concurrently, the molecule retains solubility in a variety of common organic solvents, making it a versatile tool in multistep synthetic protocols.

Solvent/SystemThis compound (Qualitative)Boc-NH-PEG12-CH2CH2COOH (Quantitative Proxy)
Aqueous Media Soluble[1][2][3]≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
Dimethyl Sulfoxide (DMSO) SolubleSoluble
Dimethylformamide (DMF) SolubleNot explicitly stated, but commonly used in synthesis
Dichloromethane (DCM) SolubleNot explicitly stated, but commonly used in synthesis
Acetonitrile (ACN) SolubleNot explicitly stated, but commonly used in synthesis
Tetrahydrofuran (THF) SolubleNot explicitly stated, but commonly used in synthesis

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of PEGylated compounds is crucial for downstream applications. The following is a generalized protocol adapted from established methods for determining the solubility of PEGylated biomolecules, such as the PEG precipitation assay. This method can be tailored to assess the solubility of this compound in various buffer systems.

Objective: To determine the apparent solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Polyethylene glycol (e.g., PEG 3350)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

  • Vortex mixer and microcentrifuge

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in the chosen aqueous buffer. The exact concentration will depend on the expected solubility and the detection limits of the analytical method.

    • Prepare a series of PEG stock solutions of varying concentrations (e.g., 0% to 40% w/v) in the same aqueous buffer.

  • Sample Preparation:

    • In a series of microcentrifuge tubes, mix the this compound stock solution with the different PEG stock solutions to achieve a range of final PEG concentrations. Ensure the final concentration of the PEGylated compound is consistent across all tubes.

    • Gently vortex the tubes and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for any precipitation to occur.

  • Phase Separation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet any precipitate.

  • Quantification of Soluble Fraction:

    • Carefully collect the supernatant from each tube without disturbing the pellet.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method. UV-Vis spectrophotometry (measuring the absorbance of the Fmoc group) or a calibrated HPLC method are appropriate choices.

  • Data Analysis:

    • Plot the concentration of the soluble this compound as a function of the PEG concentration.

    • Extrapolate the resulting curve to 0% PEG concentration to estimate the apparent solubility of the compound in the absence of the precipitating agent.

Visualization of Application Pathways

This compound is a key component in the synthesis of complex therapeutic modalities. The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of action for PROTACs and a generalized workflow for the synthesis of Antibody-Drug Conjugates, two major applications for this linker.

PROTAC_Mechanism_of_Action cluster_cell Target Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase POI->Ternary_Complex Binds to Warhead E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Ligand PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex Mediates Proximity Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation POI Degradation Proteasome->Degradation Executes Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

PROTAC Mechanism of Action

The diagram above illustrates the catalytic mechanism of a PROTAC. The PROTAC molecule, which incorporates a linker such as this compound, facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[5] This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can engage in further catalytic cycles.

ADC_Synthesis_Workflow cluster_synthesis General ADC Synthesis Workflow Start Start Materials Antibody Monoclonal Antibody (mAb) Start->Antibody Linker Fmoc-NH-PEG12-COOH (or derivative) Start->Linker Payload Cytotoxic Payload Start->Payload Step3 Step 3: Antibody-Linker Conjugation Antibody->Step3 Step1 Step 1: Linker-Payload Conjugation Linker->Step1 Payload->Step1 Step2 Step 2: Fmoc Deprotection Step1->Step2 Step2->Step3 Purification Purification and Characterization Step3->Purification Final_ADC Final Antibody-Drug Conjugate (ADC) Purification->Final_ADC

ADC Synthesis Workflow

The synthesis of an Antibody-Drug Conjugate is a multi-step process, as depicted in the workflow above. Typically, the linker, such as this compound, is first conjugated to the cytotoxic payload.[6] The Fmoc protecting group is then removed to expose the amine, which is subsequently coupled to the monoclonal antibody.[6] The final ADC product is then purified and characterized to ensure its quality and efficacy. The PEG component of the linker plays a crucial role in maintaining the solubility and stability of the final conjugate.[7]

Conclusion

This compound offers a favorable solubility profile, rendering it a valuable tool for the development of next-generation bioconjugates. Its enhanced aqueous solubility, coupled with its compatibility with organic solvents, provides flexibility in synthetic and formulation strategies. The provided experimental protocol offers a framework for researchers to quantitatively assess its solubility in specific systems, while the visualized pathways highlight its critical role in the mechanism of action and synthesis of advanced therapeutics like PROTACs and ADCs. A thorough understanding of these fundamental properties is essential for the successful translation of these promising molecules from the laboratory to the clinic.

References

In-Depth Technical Guide to the Synthesis of Fmoc-NH-PEG12-linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-NH-PEG12-linker, a heterobifunctional linker crucial in modern drug development and bioconjugation.

Introduction

Fmoc-NH-PEG12-linker, also known as Fmoc-N-amido-PEG12-acid or O-(N-Fmoc-2-aminoethyl)-O'-(2-carboxyethyl)-undecaethyleneglycol, is a versatile chemical tool employed in peptide synthesis, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the sequential and controlled conjugation of different molecules, making it an invaluable asset in the construction of complex therapeutic and diagnostic agents.[1][2][3]

The Fmoc group provides a base-labile protecting group for the terminal amine, which can be selectively removed under mild conditions to allow for subsequent reactions.[3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, often leading to improved in vivo stability and reduced immunogenicity.[4][5] The terminal carboxylic acid enables conjugation to amine-containing molecules, such as antibodies or other small molecules, through the formation of a stable amide bond.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-NH-PEG12-linker is presented in the table below.

PropertyValueReference(s)
Chemical Formula C42H65NO16[1]
Molecular Weight 839.96 g/mol [1]
Purity Typically ≥95%[1]
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMF, DMSO, methylene (B1212753) chloride[3]
Storage -20°C, protected from moisture[6]

Synthesis of Fmoc-NH-PEG12-linker

The synthesis of Fmoc-NH-PEG12-linker is a multi-step process that begins with a commercially available amino-PEG-acid precursor. The general synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Fmoc Protection cluster_2 Purification cluster_3 Final Product Amino-PEG12-Acid Amino-PEG12-Acid Reaction Reaction in suitable solvent (e.g., Dioxane/Water) Amino-PEG12-Acid->Reaction Reacts with Fmoc-OSu Fmoc-OSu or Fmoc-Cl Fmoc-OSu->Reaction Purification Purification by Chromatography (e.g., HPLC) Reaction->Purification Yields crude product for Fmoc-NH-PEG12-Linker Fmoc-NH-PEG12-Linker Purification->Fmoc-NH-PEG12-Linker Yields pure

Caption: General workflow for the synthesis of Fmoc-NH-PEG12-linker.

Experimental Protocol: Fmoc Protection of Amino-PEG12-Acid

This protocol describes the synthesis of Fmoc-NH-PEG12-linker from a commercially available amino-PEG12-acid.

Materials:

  • Amino-PEG12-acid (1 equivalent)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 equivalents)

  • 1,4-Dioxane (B91453)

  • 10% aqueous sodium carbonate solution

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolution: Dissolve Amino-PEG12-acid in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu in 1,4-dioxane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure Fmoc-NH-PEG12-linker.

Quantitative Data:

ParameterValue
Typical Yield 70-90%
Purity (by HPLC) >95%

Characterization

The structure and purity of the synthesized Fmoc-NH-PEG12-linker are confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the presence of the Fmoc group, the PEG backbone, and the terminal carboxylic acid protons.

  • Mass Spectrometry (MS): Verifies the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.

Applications in Drug Development

Fmoc-NH-PEG12-linker is a critical component in the development of sophisticated drug delivery systems.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate this process. The flexibility and hydrophilicity of the PEG12 chain in Fmoc-NH-PEG12-linker can be advantageous in optimizing the ternary complex formation.[7][8][9]

PROTAC_Mechanism cluster_0 PROTAC Components cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with PEG12 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety. The hydrophilic PEG12 spacer of Fmoc-NH-PEG12-linker can improve the solubility and stability of the ADC, potentially leading to a better therapeutic index.[10][11]

ADC_Mechanism cluster_0 Circulation & Targeting cluster_1 Internalization & Payload Release cluster_2 Cell Death ADC_Circulation ADC in Circulation Binding ADC binds to Tumor Antigen ADC_Circulation->Binding Tumor_Cell Tumor Cell (Antigen Expression) Tumor_Cell->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate.

Conclusion

Fmoc-NH-PEG12-linker is a well-defined, versatile tool for the synthesis of complex bioconjugates. Its defined length, hydrophilicity, and orthogonal protecting groups provide researchers and drug developers with precise control over the design and synthesis of next-generation therapeutics like PROTACs and ADCs. The synthetic protocol outlined in this guide, along with the understanding of its applications, will aid in the rational design and development of novel and more effective drug candidates.

References

In-depth Technical Guide: The Mechanism and Application of Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG12-CH2CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a critical heterobifunctional linker in modern bioconjugation, peptide synthesis, and drug development. Its structure, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid separated by a hydrophilic 12-unit PEG chain, provides a versatile platform for covalently linking molecules. This guide elucidates the core mechanisms of action of this compound, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), modification of peptides, and functionalization of surfaces. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this powerful chemical tool.

Core Mechanism of Action: A Versatile Heterobifunctional Linker

The primary "mechanism of action" of this compound is not pharmacological but chemical; it functions as a versatile, high-purity spacer that connects two different molecular entities. Its functionality is derived from its distinct terminal groups:

  • Fmoc-Protected Amine (Fmoc-NH-): The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for amines in peptide synthesis.[1] It is stable under acidic conditions but can be cleanly and rapidly removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to reveal a primary amine.[1][2] This primary amine is then available for subsequent conjugation reactions.

  • Propionic Acid (-CH2CH2COOH): The terminal carboxylic acid is a versatile functional group that can be activated to react with primary amines, forming stable amide bonds.[3] This reaction is commonly facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an activator like NHS (N-Hydroxysuccinimide).[3]

  • PEG12 Spacer: The 12-unit polyethylene glycol chain is a key component that imparts favorable physicochemical properties to the final conjugate.[4] Being monodisperse, it has a precise length and molecular weight, unlike traditional polydisperse PEG polymers.[5] Its hydrophilicity enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[4][6] The flexibility and length of the PEG chain also provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[4]

The strategic combination of these three components allows for a sequential and controlled synthesis of complex biomolecules.

Key Applications and Functional Roles

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[9] The linker is a critical determinant of a PROTAC's efficacy.[9]

Mechanism in PROTAC Synthesis:

  • Sequential Conjugation: The linker allows for a stepwise assembly. Typically, the carboxylic acid end is first coupled to an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) or VHL ligands).[10]

  • Fmoc Deprotection: The Fmoc group on the other end of the linker is then removed using a piperidine solution, exposing the primary amine.

  • Final Coupling: This newly exposed amine is then coupled to an activated carboxylic acid on the POI-binding ligand (the "warhead") to complete the PROTAC molecule.

The PEG12 linker influences the PROTAC's properties by modulating the distance and orientation between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[9][11]

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Second Amide Coupling E3_Ligand E3 Ligase Ligand (with -NH2) Coupling_1 HATU / DIPEA in DMF E3_Ligand->Coupling_1 Linker_COOH Fmoc-NH-PEG12-COOH Linker_COOH->Coupling_1 Intermediate_1 Fmoc-NH-PEG12-Ligand Coupling_1->Intermediate_1 Deprotection 20% Piperidine in DMF Intermediate_1->Deprotection Intermediate_2 H2N-PEG12-Ligand Deprotection->Intermediate_2 Coupling_2 HATU / DIPEA in DMF Intermediate_2->Coupling_2 POI_Ligand POI Ligand (with -COOH) POI_Ligand->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC

A typical workflow for the solid-phase synthesis of a PROTAC.
Peptide Modification and Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be used as a building block to incorporate a PEG linker into a peptide sequence.[4]

Mechanism in Peptide Synthesis:

  • The carboxylic acid of the linker is activated and coupled to the free N-terminal amine of a growing peptide chain on a solid support resin.

  • The Fmoc group is then removed, allowing the peptide synthesis to continue from the newly exposed amine of the PEG linker.

This modification can significantly enhance the therapeutic potential of peptides by:

  • Increasing Solubility: Improving the solubility of hydrophobic peptides.

  • Enhancing Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulating half-life.[5]

  • Reducing Immunogenicity: Shielding the peptide from proteolytic enzymes and the immune system.[5]

Peptide_Modification_Workflow Resin Peptide on Solid Support (H2N-Peptide-Resin) Coupling Activate & Couple Resin->Coupling Linker Fmoc-NH-PEG12-COOH Linker->Coupling PEG_Peptide Fmoc-NH-PEG12-Peptide-Resin Coupling->PEG_Peptide Deprotection Fmoc Removal (Piperidine/DMF) PEG_Peptide->Deprotection Free_Amine H2N-PEG12-Peptide-Resin Deprotection->Free_Amine Continue Continue SPPS or Cleave Free_Amine->Continue

Workflow for incorporating a PEG linker into a peptide sequence.
Surface Modification and Bioconjugation

The bifunctional nature of the linker makes it ideal for attaching biomolecules to surfaces for applications in biosensors, diagnostic arrays, and nanotechnology.[4]

Mechanism in Surface Functionalization:

  • A surface (e.g., a silicon wafer, nanoparticle, or microplate) is first functionalized to present primary amine groups (e.g., using APTES).

  • The carboxylic acid of this compound is then activated and reacted with the surface amines, coating the surface with the PEG linker.[4]

  • The Fmoc group is removed, exposing a high density of primary amines on the surface, which are now spaced away from the surface by the PEG linker. These amines are then ready for the immobilization of peptides, proteins, or other biomolecules.[4]

Quantitative Data

The selection of a linker is a critical parameter in drug design, and its length directly impacts biological activity. The following tables summarize illustrative data on the physicochemical properties of PEG linkers and their influence on PROTAC performance.

Table 1: Physicochemical Properties of Amine-PEG-Carboxylic Acid Linkers

Number of PEG Units (n) Molecular Weight ( g/mol ) Linker Length (Å)
4 317.35 ~17.7
8 493.56 ~32.1
12 669.77 ~46.5
24 1198.38 ~92.1

Data is representative for H2N-(CH2CH2O)n-CH2CH2COOH and serves for comparative purposes.

Table 2: Influence of PEG Linker Length on PROTAC Efficacy (Illustrative Example)

PROTAC Linker DC50 (nM) Dmax (%) Cell Permeability (10⁻⁶ cm/s)
Alkyl Chain (12 atoms) >1000 <20 0.5
PEG4 (~18 Å) 150 85 1.2
PEG12 (~47 Å) 25 >95 1.9
PEG24 (~92 Å) 200 70 1.1

DC50: concentration for 50% maximal degradation. Dmax: maximum percentage of degradation. Data is illustrative, compiled from literature, and highly dependent on the specific POI and E3 ligase.[12]

Experimental Protocols

The following are detailed, generalized protocols for the key chemical transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the coupling of the carboxylic acid end of the linker to a primary amine.

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine-containing molecule (e.g., E3 Ligase Ligand-NH2) (1.0-1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis, under inert (N2 or Ar) atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing molecule (1.0-1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a silica (B1680970) gel column with a dichloromethane/methanol or ethyl acetate/hexane gradient) to yield the desired amide conjugate.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to reveal the primary amine.

Reagents and Materials:

  • Fmoc-protected conjugate (from Protocol 1)

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal volume of DMF.

  • Add the 20% piperidine in DMF solution (typically 5-10 times the volume of the dissolved conjugate).

  • Stir the reaction at room temperature. The reaction is usually complete within 15-30 minutes.

  • Monitor the reaction by LC-MS to confirm the complete removal of the Fmoc group (a mass decrease of 222.24 Da).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • Precipitate the product by adding cold diethyl ether to the concentrated residue.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product thoroughly with diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Dry the product under high vacuum. The resulting amine is often used in the next step without further purification.

Conclusion

This compound is a cornerstone molecule for the rational design and synthesis of complex bioconjugates. Its well-defined structure and predictable chemical reactivity provide researchers with precise control over the assembly of molecules like PROTACs and modified peptides. The hydrophilic and flexible PEG12 spacer is not merely a passive linker but an active modulator of critical properties such as solubility, pharmacokinetics, and the ability to foster productive protein-protein interactions. The protocols and data presented in this guide offer a foundational understanding of its mechanism and a practical framework for its application in advancing therapeutic and diagnostic research.

References

A Comprehensive Technical Guide to Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-NH-PEG12-CH2CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Identification

This compound is a versatile chemical tool composed of three key functional components: a base-labile Fmoc-protected amine, a flexible and hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propionic acid. This unique structure allows for sequential and specific conjugation reactions, making it an invaluable asset in the synthesis of complex biomolecules.

PropertyDataCitations
CAS Number 1952360-91-6, 756526-01-9[1][2][3][4]
Molecular Formula C42H65NO16[1][2][3][4][5]
Molecular Weight ~839.96 g/mol [1][2][3][4]
Synonyms Fmoc-N-amido-PEG12-acid, O-(N-Fmoc-2-aminoethyl)-O'-(2-carboxyethyl)-undecathyleneglycol, Fmoc-PEG12-propionic acid[1][3]
Purity ≥95%[3][4]
Appearance Colorless to light yellow clear liquid[5]
Storage Conditions -20°C for long-term storage, keep dry and avoid sunlight[3][5]

Key Applications in Research and Drug Development

The distinct functionalities of this compound make it suitable for a variety of advanced applications. The hydrophilic PEG spacer is particularly noted for increasing the solubility of conjugated molecules in aqueous media.[2][6][7]

  • PROTAC Linker : This molecule is frequently used as a PEG-based linker in the synthesis of PROTACs.[2][8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8] The PEG linker component connects the ligand for the target protein to the ligand for the E3 ligase.

  • Antibody-Drug Conjugate (ADC) Linker : It serves as a cleavable linker in the construction of ADCs, which are designed to deliver a cytotoxic agent specifically to cancer cells by attaching it to a monoclonal antibody.[3][9]

  • Peptide Synthesis and Bioconjugation : The linker is instrumental in tethering peptides to proteins or other large biomolecules like nucleic acids.[3] The PEG chain can help to reduce the aggregation of hydrophobic peptides.[3]

  • Drug Delivery and Nanomedicine : Its properties are leveraged in drug delivery systems and nanomedicine to improve the pharmacokinetic profiles of therapeutic agents.[1][10]

Experimental Protocols and Methodologies

The utility of this compound stems from its two distinct reactive ends, which can be addressed in a controlled, stepwise manner.

Protocol 1: Fmoc Group Deprotection

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the primary amine. Its removal is the first step in many conjugation workflows, exposing the amine for subsequent reactions.

  • Objective : To remove the Fmoc protecting group and liberate the primary amine.

  • Reagents : A solution of piperidine (B6355638) in an organic solvent (e.g., 20% piperidine in DMF).

  • Methodology :

    • Dissolve the this compound conjugate in the piperidine solution.

    • Allow the reaction to proceed at room temperature. The reaction time is typically short, often ranging from a few minutes to an hour.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the free amine product can be isolated through precipitation, extraction, or chromatographic purification.

  • Principle : The Fmoc group is cleaved under basic conditions, yielding the free amine and a dibenzofulvene-piperidine adduct.[2][6][7]

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or drug molecule) to form a stable amide bond.

  • Objective : To conjugate the carboxylic acid terminus to a primary amine-containing molecule.

  • Reagents :

    • A coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][6][7]

    • An appropriate solvent (e.g., DMF, DMSO).

    • The amine-containing target molecule.

  • Methodology :

    • Dissolve the this compound (or its deprotected amine version, depending on the desired final product) in the chosen solvent.

    • Add the coupling agent (e.g., EDC or HATU) to activate the carboxylic acid group, forming a reactive intermediate.

    • Introduce the target molecule containing a primary amine to the reaction mixture.

    • Allow the reaction to proceed, typically for several hours at room temperature or as optimized for the specific substrates.

    • Monitor the formation of the amide bond via analytical methods.

    • Purify the final conjugate using techniques like dialysis, size-exclusion chromatography, or HPLC.

Mandatory Visualizations

The following diagrams illustrate the structure, experimental workflow, and application of this compound.

G A Fmoc-Protected Amine B PEG12 Spacer (Hydrophilic Linker) A->B Covalent Bond C Terminal Carboxylic Acid B->C Covalent Bond

Caption: Key functional components of the this compound molecule.

G start Start: Fmoc-NH-PEG12-COOH step1 Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->step1 intermediate Intermediate: Free Amine (H2N-PEG12-COOH) step1->intermediate step2 Step 2: Carboxylic Acid Activation (e.g., EDC or HATU) intermediate->step2 step3 Step 3: Couple with Amine-Containing Target step2->step3 end_product Final Conjugate step3->end_product

Caption: A standard workflow for bioconjugation using the linker.

G cluster_protac PROTAC Molecule ligand1 Target Protein Ligand linker Fmoc-NH-PEG12-COOH (Post-Conjugation) ligand1->linker target_protein Target Protein ligand1->target_protein Binds ligand2 E3 Ligase Ligand linker->ligand2 e3_ligase E3 Ubiquitin Ligase ligand2->e3_ligase Binds

Caption: Conceptual diagram of the linker's role in a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis using Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG12-CH2CH2COOH is a hydrophilic linker utilized in solid-phase peptide synthesis (SPPS) to incorporate a polyethylene (B3416737) glycol (PEG) spacer into a peptide sequence. The process of covalently attaching PEG chains, known as PEGylation, is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] Benefits of PEGylation include improved solubility, increased stability against enzymatic degradation, prolonged circulating half-life, and reduced immunogenicity.[1] This 12-unit PEG linker provides a flexible and hydrophilic spacer that can improve the overall properties of the final peptide conjugate.

This document provides a detailed protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Data Presentation

Quantitative data from the synthesis and purification of PEGylated peptides should be meticulously recorded to ensure reproducibility and for quality control. Below are template tables to be populated with experimental data.

Table 1: Resin Loading and Linker Coupling Efficiency

ParameterValue
Resin Type and Substitution
Initial Resin Weight (g)
This compound (equivalents)
Coupling Reagents (equivalents)
Coupling Time (h)
Final Resin Weight (g)
Loading Efficiency (%)

Table 2: Peptide Synthesis and Cleavage Yield

Peptide SequenceMolecular Weight (Da)
Theoretical Yield (mg)
Crude Peptide Weight (mg)
Cleavage Yield (%)

Table 3: Peptide Purity and Characterization

Analytical MethodResult
HPLC Purity (%)
Mass Spectrometry (Expected Mass)
Mass Spectrometry (Observed Mass)

Experimental Protocols

This section details the step-by-step methodology for the synthesis of a peptide incorporating the this compound linker using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

    • Or Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU) / 1-Hydroxy-7-azabenzotriazole (HOAt)

    • Or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation and Wash Solvent: Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol

1. Resin Preparation and Swelling

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection of the Resin

  • Drain the DMF from the swollen resin.

  • Add the Fmoc-deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the deprotection step with fresh solution for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove residual piperidine.

3. Coupling of this compound

  • In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in DMF.

  • Add DIC (2-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated linker solution to the deprotected resin.

  • Add DIPEA (4-10 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

4. Peptide Chain Elongation

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the PEG linker by following the procedure in step 2.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (2-5 equivalents) and a coupling agent (e.g., HATU, 2-5 equivalents) in DMF.

    • Add DIPEA (4-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin-bound PEG linker.

    • Agitate for 1-2 hours.

    • Monitor the reaction with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). A different cocktail may be required depending on the amino acid composition of the peptide.[2][3]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the solution to separate the resin from the cleaved peptide solution.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates.

6. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Experimental Workflow Diagram

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_Final_Steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Initial Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid / Linker Coupling (e.g., DIC/HOBt) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for SPPS using this compound.

Signaling Pathway Example: Peptide-Receptor Interaction

This is a generic representation of a signaling pathway that could be initiated by a synthesized peptide ligand binding to a G-protein coupled receptor (GPCR). The specific pathway will depend on the peptide's target.

Signaling_Pathway Peptide Synthesized PEGylated Peptide Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: Generic GPCR signaling cascade initiated by a peptide ligand.

References

Application Notes and Protocols for Fmoc-NH-PEG12-CH2CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of Fmoc-NH-PEG12-CH2CH2COOH, a versatile heterobifunctional linker, in various bioconjugation applications. This document is intended to guide researchers in leveraging the unique properties of this reagent for the development of advanced biotherapeutics and diagnostic tools.

Introduction to this compound

This compound is a high-purity PEG derivative that serves as a flexible linker in bioconjugation.[1][2] It features three key chemical components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the primary amine. Its removal under mild basic conditions allows for sequential and controlled conjugation strategies, which is particularly valuable in solid-phase peptide synthesis (SPPS) and the synthesis of complex biomolecules.[3]

  • PEG12 (Polyethylene Glycol) Spacer: A hydrophilic 12-unit polyethylene (B3416737) glycol chain. This spacer enhances the solubility of the resulting conjugate in aqueous media, a critical factor for many biological applications.[4][5] Furthermore, the PEG linker can reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic profile.

  • Terminal Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines (e.g., on the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[4][5]

This unique combination of features makes this compound an ideal choice for applications such as the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and the PEGylation of peptides and other biomolecules for therapeutic and diagnostic purposes.[6][7][8][9][10]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C41H63NO16[4][5]
Molecular Weight 825.95 g/mol [5]
Alternate Molecular Weight 826 g/mol [4], 839.963 g/mol [11]
Purity ≥95%[4][11]
Appearance White to off-white solid
Storage Conditions -20°C for long-term storage[4][5]

Experimental Protocols

Protocol 1: Fmoc Group Deprotection

This protocol details the procedure for removing the Fmoc protecting group to expose the primary amine for subsequent conjugation reactions.

Materials:

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)[12][13]

  • Anhydrous DMF

  • Reaction vessel (e.g., round-bottom flask)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a minimal volume of anhydrous DMF in a clean, dry reaction vessel.

  • Add the 20% piperidine in DMF solution to the reaction vessel. A 2 to 5-fold molar excess of piperidine over the linker is recommended.

  • Allow the reaction to proceed at room temperature with gentle stirring for approximately 5 to 30 minutes.[12]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the DMF, piperidine, and fluorenyl by-products by evaporation under reduced pressure using a rotary evaporator. The resulting deprotected linker, NH2-PEG12-CH2CH2COOH, can then be used in the next step.

Protocol 2: Carboxylic Acid Activation and Bioconjugation

This protocol outlines the activation of the terminal carboxylic acid of the deprotected linker and its subsequent conjugation to a primary amine-containing biomolecule, such as a protein or antibody.

Materials:

  • Deprotected NH2-PEG12-CH2CH2COOH (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[][15]

  • Primary amine-containing biomolecule (e.g., antibody, protein)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[15]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[][16]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[15][16]

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis cassettes)

Procedure:

  • Activation of the Linker: a. Dissolve the deprotected NH2-PEG12-CH2CH2COOH linker in the Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.[15] c. Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the linker solution. d. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.[15]

  • Conjugation to the Biomolecule: a. Prepare the primary amine-containing biomolecule in the Coupling Buffer. b. Add the activated linker solution to the biomolecule solution. The optimal molar ratio of linker to biomolecule should be determined empirically based on the desired degree of labeling. c. Allow the conjugation reaction to proceed for 30 minutes to 4 hours at room temperature, or overnight at 4°C, with gentle stirring.[][16]

  • Quenching the Reaction: a. To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate: a. Remove unreacted linker, EDC, NHS, and other by-products using a suitable purification method. For proteins and antibodies, size-exclusion chromatography or dialysis are commonly employed. b. The purified bioconjugate can then be characterized by appropriate analytical methods, such as SDS-PAGE, mass spectrometry, and functional assays.

Visualized Workflows and Reactions

experimental_workflow Experimental Workflow for Bioconjugation cluster_preparation Linker Preparation cluster_activation Linker Activation cluster_conjugation Bioconjugation cluster_finalization Final Steps dissolve_linker Dissolve Fmoc-NH-PEG12-COOH in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) dissolve_linker->deprotection dissolve_deprotected Dissolve Deprotected Linker in Activation Buffer (MES, pH 6.0) deprotection->dissolve_deprotected Isolate Deprotected Linker add_reagents Add EDC and Sulfo-NHS dissolve_deprotected->add_reagents incubate_activation Incubate 15-30 min at RT add_reagents->incubate_activation conjugate Add Activated Linker to Biomolecule incubate_activation->conjugate prepare_biomolecule Prepare Biomolecule in Coupling Buffer (PBS, pH 7.2-8.5) prepare_biomolecule->conjugate incubate_conjugation Incubate 0.5-4h at RT or overnight at 4°C conjugate->incubate_conjugation quench Quench Reaction (e.g., Tris or Glycine) incubate_conjugation->quench purify Purify Conjugate (e.g., SEC or Dialysis) quench->purify final_product final_product purify->final_product Final Bioconjugate

Caption: Bioconjugation Workflow Diagram.

Caption: Bioconjugation Reaction Scheme.

References

Application Notes and Protocols for PROTAC Synthesis using Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC. It influences the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, a common challenge for these large molecules.[3] The flexibility and length of the PEG chain can be precisely tuned to optimize the distance and orientation between the POI and E3 ligase for efficient ubiquitination.[3]

This document provides a detailed guide for the synthesis of a PROTAC utilizing the Fmoc-NH-PEG12-CH2CH2COOH linker. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, allowing for a sequential and controlled conjugation strategy.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PROTAC mechanism of action and the general synthetic workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Poly-ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_POI->Proteasome Recognized by Proteasome->PROTAC Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of action of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials step1 Step 1: Couple E3 Ligase Ligand to this compound start->step1 step2 Step 2: Fmoc Deprotection step1->step2 step3 Step 3: Couple POI Ligand step2->step3 purification Purification (HPLC) step3->purification characterization Characterization (NMR, MS) purification->characterization final_protac Final PROTAC characterization->final_protac

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC using this compound. The synthesis involves a sequential, modular approach.

Materials and Reagents:

  • This compound

  • E3 Ligase Ligand with a primary or secondary amine (e.g., Pomalidomide derivative)

  • Protein of Interest (POI) Ligand with a carboxylic acid

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Protocol 1: Coupling of E3 Ligase Ligand to this compound

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[5]

  • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add the E3 ligase ligand solution to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Fmoc-protected E3-ligase-linker conjugate.

Protocol 2: Fmoc Deprotection

  • Dissolve the purified Fmoc-protected E3-ligase-linker conjugate in DMF.

  • Add a solution of 20% piperidine in DMF (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess piperidine and DMF. The resulting amine is often used in the next step without further purification.

Protocol 3: Coupling of POI Ligand to the Deprotected E3-Ligase-Linker

  • Dissolve the deprotected E3-ligase-linker amine (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the POI ligand solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the activated POI ligand solution to the E3-ligase-linker amine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

Protocol 4: Purification and Characterization of the Final PROTAC

  • Upon completion of the reaction, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Characterize the purified PROTAC using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical PROTAC using the described protocols. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.

Table 1: Reactant Quantities for PROTAC Synthesis

StepReactantMolar Equiv.
1 This compound1.0
Amine-E3 Ligase Ligand1.1
HATU1.2
DIPEA3.0
2 Piperidine (in DMF)20% (v/v)
3 Deprotected E3-Linker1.0
COOH-POI Ligand1.1
HATU1.2
DIPEA3.0

Table 2: Representative Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC, %)
1 Fmoc-E3-Linker Conjugate60-80>90
2 Deprotected E3-LinkerAssumed quantitative-
3 & 4 Final PROTAC40-60 (after purification)>98

Conclusion

The use of this compound provides a versatile and efficient platform for the modular synthesis of PROTACs. The protocols outlined in this document offer a clear, step-by-step guide for researchers to construct these complex molecules. The strategic use of the Fmoc protecting group allows for controlled, sequential amide bond formations, leading to the final PROTAC in good yield and high purity after chromatographic purification. The incorporation of the PEG12 linker is anticipated to confer favorable physicochemical properties to the final PROTAC, potentially enhancing its solubility and cell permeability, which are crucial for its biological activity. Successful characterization by NMR and MS is essential to confirm the structure and purity of the final product before its use in biological assays.

References

Application Notes and Protocols for Fmoc-NH-PEG12-Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Fmoc-NH-PEG12-linker in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers a strategic advantage in the synthesis of stable and effective ADCs.

Introduction to Fmoc-NH-PEG12-Linker

The Fmoc-NH-PEG12-linker is a valuable tool in bioconjugation, particularly for the construction of ADCs. Its key features include:

  • Fmoc-Protected Amine: This protecting group allows for orthogonal deprotection strategies, enabling the selective conjugation of a cytotoxic payload to the linker prior to its attachment to the antibody. The Fmoc group is readily removed under basic conditions.[1]

  • PEG12 Spacer: The 12-unit polyethylene glycol chain is a discrete (monodisperse) spacer that imparts favorable physicochemical properties to the ADC.[2] PEGylation is known to enhance the hydrophilicity of ADCs, which can mitigate aggregation issues often associated with hydrophobic payloads.[3] This improved solubility can lead to better in vivo stability and an improved pharmacokinetic profile.[3][4]

  • Terminal Carboxylic Acid: This functional group provides a handle for conjugation to the antibody, typically through the formation of a stable amide bond with the ε-amino groups of lysine (B10760008) residues on the antibody surface.[1][5]

The use of a discrete PEG linker like PEG12 is advantageous over polydisperse PEG chains as it leads to the production of more homogeneous ADCs with improved batch-to-batch reproducibility and potentially a better safety profile.[6]

Data Presentation: Impact of PEG Linkers on ADC Properties

The inclusion and architecture of PEG linkers significantly influence the performance of ADCs. The following tables summarize quantitative data from studies on PEGylated ADCs, highlighting the benefits of incorporating PEG spacers.

ADC CharacteristicNo PEG LinkerWith 4 kDa PEG LinkerWith 10 kDa PEG Linker
In Vitro Cytotoxicity Reduction 1-fold4.5-fold22-fold
Circulation Half-life Extension 1-fold2.5-fold11.2-fold

Table 1: Impact of PEG linker length on the in vitro cytotoxicity and circulation half-life of affibody-based drug conjugates. Data suggests that while longer PEG chains can reduce in vitro potency, they significantly enhance circulation time, which can lead to improved in vivo efficacy.[1][7]

ADC ConfigurationClearance Rate (Relative)Area Under the Curve (AUC) (Relative)
Linear L-PEG24 Linker 1.01.0
Pendant P-(PEG12)2 Linker Slower~3-fold higher

Table 2: Comparison of pharmacokinetic parameters for ADCs with a linear 24-unit PEG linker versus a branched linker containing two 12-unit PEG chains. The branched configuration demonstrates superior pharmacokinetic properties.[6]

ADC LinkerAggregation upon Thermal Stress (% Monomer Loss)
Linker without PEG Higher
Linker with PEG Lower

Table 3: Qualitative impact of PEG linkers on the physical stability of ADCs. PEGylated linkers generally lead to reduced aggregation, particularly for ADCs with high drug-to-antibody ratios (DARs).[8][9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using the Fmoc-NH-PEG12-linker.

Protocol 1: Fmoc Deprotection of the Linker-Payload Conjugate

This protocol describes the removal of the Fmoc protecting group from the linker after a cytotoxic payload has been conjugated to its amine terminus.

Materials:

  • Fmoc-NH-PEG12-Payload conjugate

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Reverse-phase HPLC system

Procedure:

  • Dissolve the Fmoc-NH-PEG12-Payload conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the dissolved conjugate. A typical ratio is 1:4 (conjugate solution:piperidine solution).

  • Allow the reaction to proceed at room temperature for 30 minutes to 1 hour.

  • Monitor the reaction progress by LC-MS to confirm the complete removal of the Fmoc group (a mass decrease of 222.24 Da).

  • Upon completion, purify the deprotected H2N-PEG12-Payload conjugate using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the deprotected linker-payload as a solid.

Protocol 2: Activation of the Linker-Payload Carboxylic Acid

This protocol details the activation of the terminal carboxylic acid of the deprotected linker-payload to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • H2N-PEG12-Payload conjugate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMF or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the H2N-PEG12-Payload conjugate and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a molar ratio of 1:1.2.

  • Add DCC (or EDC) to the solution at a molar ratio of 1:1.1 relative to the linker-payload.

  • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

  • The resulting solution containing the activated NHS ester of the linker-payload can be used directly in the conjugation reaction with the antibody.

Protocol 3: Conjugation of the Activated Linker-Payload to the Antibody

This protocol describes the conjugation of the NHS-activated linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4-8.0

  • Activated H2N-PEG12-Payload-NHS ester solution from Protocol 2

  • Reaction Buffer (e.g., PBS, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Add a 10-20 fold molar excess of the activated linker-payload solution in DMSO or DMF to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purify the resulting ADC from unreacted linker-payload and other impurities using a SEC column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol outlines the characterization of the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

A. Size-Exclusion Chromatography (SEC) for Purity and Aggregation Analysis

Materials:

  • Purified ADC

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject an appropriate amount of the purified ADC onto the column.

  • Monitor the elution profile at 280 nm.

  • The major peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates the presence of aggregates.

  • Calculate the percentage of monomer to assess the purity and extent of aggregation.[9]

B. Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Materials:

  • Purified ADC

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Inject the purified ADC onto the column.

  • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later.[10][11]

  • Calculate the average DAR by integrating the peak areas of the different DAR species.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the application of the Fmoc-NH-PEG12-linker in ADC development.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization (Protocol 4) Fmoc_Linker Fmoc-NH-PEG12-COOH Payload_Conjugation Payload Conjugation to Amine Fmoc_Linker->Payload_Conjugation 1. Attach Payload Fmoc_Deprotection Fmoc Deprotection (Protocol 1) Payload_Conjugation->Fmoc_Deprotection 2. Deprotect Amine Carboxyl_Activation Carboxyl Activation (Protocol 2) Fmoc_Deprotection->Carboxyl_Activation 3. Activate Carboxyl Conjugation Lysine Conjugation (Protocol 3) Carboxyl_Activation->Conjugation 4. Conjugate to Antibody Antibody Monoclonal Antibody Antibody->Conjugation Purification SEC Purification SEC SEC Analysis (Aggregation) Purification->SEC HIC HIC Analysis (DAR) Purification->HIC

ADC Synthesis and Characterization Workflow.

HER2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation DNA_Damage DNA Damage & Apoptosis Drug_Release->DNA_Damage Payload Action

Mechanism of Action for a HER2-Targeted ADC.

TROP2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC TROP-2-Targeted ADC TROP2 TROP-2 Receptor ADC->TROP2 Binding Internalization Internalization TROP2->Internalization ERK_Pathway ERK/MAPK Pathway TROP2->ERK_Pathway Downstream Signaling Ca_Signaling Calcium Signaling TROP2->Ca_Signaling Downstream Signaling Lysosomal_Trafficking Lysosomal Trafficking Internalization->Lysosomal_Trafficking Payload_Release Payload Release Lysosomal_Trafficking->Payload_Release Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Payload_Release->Cell_Cycle_Arrest

References

Application Notes: Surface Functionalization with Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-NH-PEG12-CH2CH2COOH is a heterobifunctional linker molecule widely utilized in surface chemistry and bioconjugation. Its unique structure offers a strategic advantage for the controlled, stepwise functionalization of various substrates. The molecule comprises three key components:

  • A terminal Carboxylic Acid (-COOH): This group allows for the initial attachment of the linker to amine-functionalized surfaces through stable amide bond formation, commonly facilitated by EDC/NHS chemistry.

  • A Polyethylene Glycol (PEG) Spacer (PEG12): The 12-unit PEG chain is hydrophilic, which helps to reduce non-specific protein adsorption and cellular adhesion to the surface. This biocompatible spacer also provides flexibility and extends the coupled molecule away from the surface, enhancing its accessibility for interaction.

  • An Fmoc-protected Amine (Fmoc-NH): The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It keeps the terminal amine unreactive during the initial surface coupling. This protection allows for subsequent, on-demand deprotection (typically using a piperidine (B6355638) solution) to expose the primary amine for the specific and controlled immobilization of a second molecule of interest, such as a peptide, protein, or small molecule.

This architecture is particularly valuable for applications in biosensors, immunoassays, cell adhesion studies, and drug delivery platforms where precise control over surface chemistry is paramount.

Key Applications & Quantitative Data

The primary application of this compound is the creation of well-defined, biocompatible surfaces for the controlled immobilization of biomolecules. This enables precise engineering of the biointerface for various research and diagnostic purposes.

ParameterSurface TypeApplicationMethodTypical Value/RangeReference
Surface Density Amine-silanized GlassPeptide MicroarrayAmide Coupling (EDC/NHS)1-5 pmol/cm²Generic data
Layer Thickness Gold (Au) with amine-thiol SAMBiosensorQCM-D2-4 nmGeneric data
Fmoc Deprotection Efficiency Silicon NitrideSPM CantileversFluorescence Assay>95%Generic data
Contact Angle (Post-PEGylation) Amine-functionalized substrateGeneral Surface PassivationContact Angle GoniometryDecrease of 15-30°Generic data

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Surfaces (e.g., Silanized Glass, Amine-functionalized Polymer)

This protocol describes the covalent attachment of the linker to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., glass slide treated with (3-aminopropyl)triethoxysilane)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol (B145695) and deionized (DI) water

Procedure:

  • Surface Preparation: Ensure the amine-functionalized substrate is clean and dry. Wash sequentially with ethanol and DI water, then dry under a stream of nitrogen.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in DMF to a final concentration of 10 mM.

    • Separately, prepare a fresh solution of 50 mM EDC and 25 mM NHS in the Activation Buffer.

    • Mix the linker solution with the EDC/NHS solution at a 1:1 volume ratio.

    • Incubate for 15-20 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester.

  • Immobilization of the Linker:

    • Immediately apply the activated linker solution to the amine-functionalized surface.

    • Ensure the entire surface is covered. Incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.

    • After incubation, wash the surface thoroughly with PBST (3 times) and DI water (2 times) to remove unreacted linker and byproducts. Dry the surface under nitrogen. At this stage, the surface is coated with the Fmoc-protected PEG linker.

  • Fmoc Group Deprotection:

    • Immerse the surface in the 20% piperidine/DMF solution.

    • Incubate for 20-30 minutes at room temperature.

    • Wash the surface extensively with DMF (3 times), followed by ethanol (3 times), and finally DI water (2 times).

    • Dry the surface under a stream of nitrogen. The surface now presents a terminal primary amine, ready for subsequent conjugation.

  • Conjugation of Target Molecule (e.g., Peptide):

    • Activate the carboxylic acid group of the target molecule (e.g., a peptide) using the EDC/NHS procedure described in step 2.

    • Apply the activated molecule solution to the deprotected surface.

    • Incubate for 2-4 hours at room temperature.

    • Wash thoroughly with PBST and DI water and dry. The surface is now functionalized with the target molecule.

Visualizations

G cluster_0 Step 1: Surface Preparation & Linker Activation cluster_1 Step 2: Immobilization cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Conjugation AmineSurface Amine-Functionalized Surface (-NH2) Immobilized Surface-PEG-NH-Fmoc Linker Fmoc-NH-PEG-COOH EDC_NHS EDC / NHS in MES Buffer Linker->EDC_NHS Activation ActivatedLinker Activated Linker (Fmoc-NH-PEG-CO-NHS) EDC_NHS->ActivatedLinker ActivatedLinker->Immobilized Amide Bond Formation (2-4h, RT) Deprotection 20% Piperidine in DMF Immobilized->Deprotection Fmoc Removal DeprotectedSurface Surface-PEG-NH2 Deprotection->DeprotectedSurface FinalSurface Surface-PEG-NH-CO-Peptide DeprotectedSurface->FinalSurface Final Amide Bond Formation TargetMolecule Target Molecule (e.g., Peptide-COOH) ActivatedTarget Activated Target (Peptide-CO-NHS) TargetMolecule->ActivatedTarget EDC/NHS

Caption: Workflow for surface functionalization using Fmoc-NH-PEG linker.

G Start A Surface Preparation Clean and dry amine- functionalized substrate. Start->A End B Linker Activation 1. Dissolve Linker in DMF. 2. Mix with EDC/NHS in buffer. 3. Incubate for 15 min. A->B Ready C Linker Immobilization 1. Apply activated linker to surface. 2. Incubate for 2-4 hours. 3. Wash and dry. B->C Activated Linker D Fmoc Deprotection 1. Treat with 20% Piperidine/DMF. 2. Incubate for 20-30 min. 3. Wash and dry. C->D Fmoc-Protected Surface E Target Conjugation 1. Activate target molecule (EDC/NHS). 2. Apply to deprotected surface. 3. Incubate, wash, and dry. D->E Amine-Reactive Surface E->End Final Functionalized Surface

Caption: Decision and process flow for the multi-step surface modification.

Application Notes and Protocols for Peptide-Protein Conjugation using Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-protein conjugates are a cornerstone of modern drug development, enabling the creation of novel therapeutics with enhanced properties.[1] By covalently linking a peptide to a larger protein, researchers can improve the peptide's in vivo half-life, reduce immunogenicity, and enhance its therapeutic efficacy.[1][2] This document provides detailed application notes and protocols for the conjugation of peptides to proteins utilizing the bifunctional linker, Fmoc-NH-PEG12-CH2CH2COOH.

This linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a flexible 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[3][4][5] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, a crucial factor for biological applications.[3][6] The Fmoc protecting group allows for selective deprotection of the amine, enabling a controlled, stepwise conjugation process. The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the surface of the target protein, forming a stable amide bond.

These protocols are designed to guide researchers through the entire workflow, from peptide modification and deprotection to protein conjugation, purification, and characterization of the final conjugate.

Materials and Methods

Materials
  • Peptide of Interest: Synthesized with a free C-terminus or a side chain capable of modification.

  • This compound linker: (e.g., from BroadPharm, MedchemExpress)[3][7]

  • Target Protein: With accessible primary amine groups (lysine residues or N-terminus).

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8][9]

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[9]

  • Fmoc Deprotection Reagent: 20% Piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents:

    • Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Diethyl ether, cold

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8]

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification Equipment:

    • High-Performance Liquid Chromatography (HPLC) system (Reversed-Phase)

    • Size-Exclusion Chromatography (SEC) system or dialysis cassettes (with appropriate molecular weight cutoff)

  • Analytical Instruments:

    • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

    • UV-Vis Spectrophotometer

    • SDS-PAGE equipment

Experimental Protocols

Part 1: Preparation of the Amine-Reactive Peptide-PEG Linker

This section describes the synthesis of a peptide functionalized with the PEG linker, followed by the deprotection of the Fmoc group to expose the reactive amine.

1.1. Coupling of this compound to the Peptide

This protocol assumes the peptide is synthesized on a solid-phase resin and the C-terminus is the point of attachment for the linker.

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30-60 minutes.

  • Activation of Linker: In a separate vial, dissolve this compound (1.5 eq to the peptide), HBTU (1.45 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3 eq) and allow the activation to proceed for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Cleavage and Deprotection: Cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Purification: Precipitate the crude peptide-linker in cold diethyl ether. Purify the product by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the Fmoc-protected peptide-PEG linker conjugate by mass spectrometry.

1.2. Fmoc Deprotection of the Peptide-PEG Linker

  • Dissolution: Dissolve the purified Fmoc-peptide-PEG linker in DMF.

  • Deprotection Reaction: Add 20% piperidine in DMF to the solution. Allow the reaction to proceed for 30 minutes at room temperature.

  • Removal of Reagents: Remove the piperidine and byproducts by repeated precipitation in cold diethyl ether or by HPLC purification.

  • Characterization: Confirm the complete removal of the Fmoc group by mass spectrometry (a mass decrease of 222.24 Da). The resulting product is the amine-reactive peptide-PEG linker.

Diagrams

Experimental Workflow

experimental_workflow cluster_peptide_prep Part 1: Peptide-Linker Preparation cluster_conjugation Part 2: Peptide-Protein Conjugation cluster_analysis Part 3: Purification & Characterization peptide_synthesis Peptide Synthesis (Solid Phase) linker_coupling Couple this compound to Peptide peptide_synthesis->linker_coupling cleavage Cleavage from Resin & Deprotection linker_coupling->cleavage hplc_purification1 RP-HPLC Purification cleavage->hplc_purification1 fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) hplc_purification1->fmoc_deprotection hplc_purification2 RP-HPLC Purification fmoc_deprotection->hplc_purification2 linker_activation Activate Carboxyl Group of Peptide-Linker with EDC/NHS hplc_purification2->linker_activation protein_prep Prepare Target Protein in Conjugation Buffer conjugation Conjugate Activated Peptide-Linker to Protein protein_prep->conjugation linker_activation->conjugation quenching Quench Reaction purification Purification of Conjugate (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Workflow for peptide-protein conjugation.

Conjugation Chemistry

conjugation_chemistry cluster_activation Activation Step cluster_conjugation Conjugation Step peptide_linker Peptide-PEG-COOH activated_linker Peptide-PEG-NHS Ester (Amine-Reactive Intermediate) peptide_linker->activated_linker Activation (MES Buffer, pH 4.7-6.0) edc_nhs EDC + NHS protein Protein-NH2 (e.g., Lysine residue) activated_linker->protein Reaction with Primary Amine conjugate Peptide-PEG-CO-NH-Protein (Stable Amide Bond) protein->conjugate Conjugation (PBS, pH 7.2-8.0)

Caption: Two-step EDC/NHS conjugation chemistry.

Part 2: Conjugation of the Peptide-PEG Linker to the Target Protein

This protocol utilizes a two-step EDC/NHS chemistry to conjugate the carboxyl group of the peptide-linker to primary amines on the protein.[9]

2.1. Activation of the Peptide-PEG Linker

  • Dissolution: Dissolve the amine-deprotected peptide-PEG linker in Activation Buffer (0.1 M MES, pH 4.7-6.0).

  • Addition of EDC/NHS: Add EDC (10-fold molar excess over the peptide-linker) and sulfo-NHS (25-fold molar excess over the peptide-linker).

  • Activation Reaction: Incubate the reaction mixture for 15-30 minutes at room temperature.

2.2. Conjugation to the Target Protein

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, perform a buffer exchange on the activated peptide-linker solution into the Conjugation Buffer (PBS, pH 7.2-8.0) using a desalting column.

  • Protein Preparation: Dissolve the target protein in the Conjugation Buffer.

  • Conjugation Reaction: Add the activated (and buffer-exchanged) peptide-linker to the protein solution. The molar ratio of peptide-linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

Part 3: Purification and Characterization of the Peptide-Protein Conjugate

3.1. Purification

  • Removal of Unreacted Peptide-Linker: Purify the reaction mixture using Size-Exclusion Chromatography (SEC) to separate the larger peptide-protein conjugate from the smaller, unreacted peptide-linker and other reaction components. Alternatively, dialysis against the desired storage buffer can be performed.

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify those containing the purified conjugate.

3.2. Characterization

  • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, with the conjugate migrating slower than the unconjugated protein.

  • Mass Spectrometry: Determine the molecular weight of the conjugate using MALDI-TOF or ESI-MS. This will confirm the successful conjugation and can provide information on the number of peptides attached per protein molecule (the degree of labeling).

  • HPLC Analysis: Use analytical SEC-HPLC to assess the purity and aggregation state of the final conjugate. Reversed-phase HPLC can also be used to assess purity.

Data Presentation

The following tables provide examples of expected quantitative data from a typical peptide-protein conjugation experiment.

Table 1: Reactant Concentrations and Ratios

ParameterRecommended ValueRange for Optimization
Peptide-Linker Concentration1-5 mg/mL0.5-10 mg/mL
Protein Concentration2-10 mg/mL1-20 mg/mL
Molar Ratio (Peptide-Linker:Protein)15:15:1 to 50:1
Molar Ratio (EDC:Peptide-Linker)10:15:1 to 20:1
Molar Ratio (sulfo-NHS:Peptide-Linker)25:110:1 to 50:1

Table 2: Typical Conjugation Results

ParameterExpected OutcomeMethod of Analysis
Conjugation Efficiency > 80%Densitometry of SDS-PAGE
Degree of Labeling (DOL) 1-5 peptides per proteinMass Spectrometry
Yield of Purified Conjugate 40-70%UV-Vis Spectrophotometry
Purity of Final Conjugate > 95%SEC-HPLC
Aggregation < 5%SEC-HPLC

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inefficient activation of the linker- Inaccessible amine groups on the protein- Hydrolysis of the activated linker- Optimize EDC/sulfo-NHS concentrations and reaction time- Adjust the pH of the conjugation buffer (pH 7.5-8.5 is optimal for amine reactivity)- Perform the conjugation step immediately after linker activation
Protein Precipitation - High concentration of organic solvent (if used)- Changes in protein stability due to modification- Reduce the amount of organic co-solvent- Perform the reaction at a lower temperature (4°C)- Optimize the peptide-linker to protein ratio
Multiple Conjugate Species - Non-specific conjugation to multiple sites- Lower the peptide-linker to protein molar ratio- Consider site-specific conjugation strategies if a homogenous product is required
Fmoc Group Not Fully Removed - Incomplete deprotection reaction- Increase the reaction time with 20% piperidine/DMF- Ensure the piperidine solution is fresh

Conclusion

The use of the this compound linker provides a robust and versatile method for the conjugation of peptides to proteins. The protocols outlined in this document offer a comprehensive guide for researchers in the field of drug development. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, it is possible to generate well-defined peptide-protein conjugates with desirable properties for therapeutic applications. Optimization of the described protocols for each specific peptide and protein system is crucial for achieving the best results.

References

Application Notes and Protocols for Developing Targeted Drug Delivery Systems with PEG12 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and characterization of targeted drug delivery systems utilizing PEG12 linkers. The protocols outlined below are intended as a guide and may require optimization for specific antibodies, drugs, and cell lines.

Introduction to PEG12 Linkers in Targeted Drug Delivery

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to connect a targeting moiety, such as a monoclonal antibody (mAb), to a therapeutic payload, like a cytotoxic drug, forming an Antibody-Drug Conjugate (ADC). The incorporation of PEG linkers offers several advantages, including increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic drugs, and improved pharmacokinetic properties.[1] A PEG12 linker, specifically, refers to a chain of 12 ethylene (B1197577) glycol units. This discrete PEG linker provides a defined length and molecular weight, contributing to the homogeneity of the final ADC product.[1] The use of branched or pendant PEG structures, such as those incorporating two PEG12 chains, has been shown to be particularly effective in shielding the hydrophobic payload, leading to slower clearance rates and improved stability compared to linear PEG linkers.[1][2]

Physicochemical Characterization of PEG12-ADCs

Accurate characterization of the physicochemical properties of an ADC is critical to ensure its quality, stability, and performance.

Data Summary: Physicochemical Properties of PEGylated ADCs
ParameterTypical ValuesAnalytical MethodReference
Average Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, RP-HPLC, Mass Spectrometry[3][4]
Size (Hydrodynamic Diameter) 10 - 15 nm (for mAbs)Dynamic Light Scattering (DLS)[5][6]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[7]
Zeta Potential -10 to +10 mV (near neutral)Electrophoretic Light Scattering (ELS)[6][8]
Aggregation < 5%Size Exclusion Chromatography (SEC)[1]

Experimental Protocols: Physicochemical Characterization

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) - HPLC

This protocol provides a method to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.

Materials:

  • HIC HPLC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate, 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0

  • ADC sample

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)

Protocol 2: Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

This protocol describes the measurement of the hydrodynamic diameter and zeta potential of the ADC to assess its size and surface charge.[6]

Materials:

  • DLS instrument with a zeta potential analyzer

  • ADC sample (0.5 - 1 mg/mL in PBS)

  • Disposable cuvettes

Procedure:

  • Size Measurement:

    • Transfer the ADC sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample to 25°C.

    • Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Transfer the ADC sample to a zeta potential cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility.

    • The instrument software will calculate the zeta potential.

Synthesis of a Drug-PEG12-Antibody Conjugate

The synthesis of an ADC is a multi-step process that involves the activation of the drug-linker and its subsequent conjugation to the antibody. The following is a representative protocol for the synthesis of a Trastuzumab-PEG12-MMAE conjugate via cysteine-linker chemistry.

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Drug-Linker Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification mAb Trastuzumab (mAb) Reduced_mAb Reduced Trastuzumab (mAb-SH) mAb->Reduced_mAb Disulfide bond reduction TCEP TCEP (Reducing Agent) TCEP->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Drug_Linker Maleimide-PEG12-vc-PAB-MMAE Drug_Linker->Conjugation ADC Trastuzumab-PEG12-MMAE (ADC) Conjugation->ADC Thiol-maleimide reaction Purification Size Exclusion Chromatography (SEC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for the synthesis of a Trastuzumab-PEG12-MMAE ADC.

Protocol 3: Synthesis of Trastuzumab-PEG12-MMAE

This protocol is an example and may require optimization based on the specific reagents used.

Materials:

  • Trastuzumab

  • Maleimide-PEG12-Val-Cit-PAB-MMAE (drug-linker)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDTA

  • N-acetylcysteine

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of Trastuzumab (e.g., 5 mg/mL) in PBS with 1 mM EDTA.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the Maleimide-PEG12-vc-PAB-MMAE drug-linker in DMSO to a stock concentration of 10 mM.

    • Add a 5 to 10-fold molar excess of the drug-linker solution to the reduced antibody. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a pre-packed SEC column equilibrated with PBS to remove excess drug-linker and quenching agent.

    • Collect the fractions containing the purified ADC.

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and store the ADC at 4°C or -80°C.

In Vitro Efficacy Assessment

The cytotoxic potential of the ADC is evaluated in cancer cell lines that express the target antigen.

Data Summary: In Vitro Cytotoxicity of MMAE-based ADCs
Cell LineTarget AntigenADCIC50 (nM)Reference
SK-BR-3 HER2Trastuzumab-vc-MMAE~0.15[9]
MDA-MB-453 HER2Trastuzumab-vc-MMAE~1.9[10]
MDA-MB-468 EGFRscFv-425-SNAP-MMAE114.7[11]
BT-474 HER2Trastuzumab-MMAENot specified, potent inhibition[3]
JIMT-1 HER2Trastuzumab-MMAENot specified, potent inhibition[3]

Note: The linker in these examples may not be PEG12, but they demonstrate the typical potency of MMAE-based ADCs.

Signaling Pathway: Mechanism of Action of MMAE

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts microtubule dynamics.

MMAE_Pathway cluster_0 Cellular Uptake and Drug Release cluster_1 Microtubule Disruption cluster_2 Cellular Consequences ADC ADC binds to target antigen Internalization Receptor-mediated endocytosis ADC->Internalization Lysosome Lysosomal trafficking and degradation Internalization->Lysosome MMAE_release MMAE is released into the cytoplasm Lysosome->MMAE_release Tubulin Tubulin dimers MMAE_release->Tubulin Binds to tubulin Microtubule Microtubule polymerization Tubulin->Microtubule Inhibition Mitotic_spindle Disruption of mitotic spindle Microtubule->Mitotic_spindle Leads to G2M_arrest G2/M phase cell cycle arrest Mitotic_spindle->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Mechanism of action of MMAE leading to apoptosis.[4]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability.

Materials:

  • Target-expressing cancer cell lines (e.g., SK-BR-3 for HER2)

  • HER2-negative cell line (e.g., MDA-MB-231) as a control

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate for 72-96 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy Assessment

The antitumor activity of the ADC is evaluated in animal models, typically xenografts.

Data Summary: In Vivo Efficacy of Trastuzumab-based ADCs
Tumor ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
JIMT-1 Xenograft T-DM115Significant inhibition[12]
KPL-4 Xenograft T-DM110Tumor regression[13]
NCI-N87 Xenograft Trastuzumab-MMAE1.5Significant inhibition[14]

Note: These studies demonstrate the in vivo potential of ADCs. The specific linker may not be PEG12.

Signaling Pathway: Mechanism of Action of Trastuzumab-DM1 (T-DM1)

T-DM1 combines the mechanisms of both Trastuzumab and the cytotoxic payload DM1.

TDM1_Pathway cluster_0 Trastuzumab-mediated Effects cluster_1 DM1-mediated Effects TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 Binds to ADCC Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) TDM1->ADCC Mediates PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition of signaling Internalization Internalization & Lysosomal Degradation HER2->Internalization DM1_release DM1 Release Internalization->DM1_release Microtubule Microtubule Disruption DM1_release->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG12-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker used in bioconjugation and drug delivery. Its primary applications include:

  • Peptide Modification: It can be coupled to the N-terminus of a peptide during solid-phase peptide synthesis (SPPS) to introduce a PEG spacer, which can improve the peptide's solubility and pharmacokinetic profile.

  • PROTAC® Synthesis: This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.

  • Antibody-Drug Conjugate (ADC) Development: It can be used to attach a cytotoxic payload to an antibody, with the PEG chain enhancing the ADC's solubility and stability.

  • Surface Modification: The linker can be used to modify surfaces, such as nanoparticles, to improve their biocompatibility.

Q2: What are the functions of the Fmoc group and the carboxylic acid group?

A2: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine. It can be removed under mild basic conditions (e.g., with piperidine (B6355638) in DMF) to reveal a primary amine, which can then be used for further conjugation. The terminal propionic acid group (–CH2CH2COOH) can be activated to react with primary amines on biomolecules (like lysine (B10760008) residues on a protein) to form a stable amide bond.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at -20°C for long-term storage to ensure its stability.

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The PEG chain also imparts some solubility in aqueous solutions, which is beneficial for reactions with biomolecules.

Q5: What are the advantages of using a PEG12 linker?

A5: A PEG12 linker provides a good balance of properties:

  • Hydrophilicity: The 12 ethylene (B1197577) glycol units significantly increase the water solubility of the conjugate, which can prevent aggregation of hydrophobic drugs or peptides.

  • Biocompatibility: PEG is generally considered non-toxic and non-immunogenic.

  • Defined Length: As a monodisperse linker, it provides a precise spacer arm between the conjugated molecules, which can be crucial for maintaining the biological activity of the components. The length of the PEG linker can impact the efficacy and pharmacokinetics of the final conjugate.

Troubleshooting Guides

Problem 1: Low or No Yield of Conjugated Product

This is a common issue in bioconjugation reactions. The following guide provides potential causes and solutions.

Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield c1 Check Reagent Quality and Storage start->c1 s1 Use fresh, high-purity this compound and coupling reagents. Store at -20°C. c1->s1 Reagents Expired/Improperly Stored c2 Optimize Carboxylic Acid Activation c1->c2 Reagents OK end Improved Yield s1->end s2 Ensure complete activation. Pre-activate for 5-10 min before adding amine. Increase molar excess of coupling reagents. c2->s2 Incomplete Activation c3 Verify Reaction pH c2->c3 Activation OK s2->end s3 For EDC/NHS, maintain pH 4.5-6.0 for activation and 7.2-8.0 for coupling. For HATU, maintain pH 8-9. c3->s3 Incorrect pH c4 Check for Competing Amines c3->c4 pH OK s3->end s4 Ensure buffer (e.g., PBS) is free of primary amines like Tris or glycine. Perform buffer exchange if necessary. c4->s4 Buffer Contamination c5 Assess Steric Hindrance c4->c5 Buffer OK s4->end s5 Increase reaction time or temperature (e.g., 4°C overnight to RT for 2-4h). Consider a longer PEG linker if hindrance is high. c5->s5 Steric Hindrance s5->end

Caption: A decision tree for troubleshooting low bioconjugation yield.

Problem 2: Aggregation of the Protein/Peptide During or After Conjugation

The PEG linker is designed to improve solubility, but aggregation can still occur, especially with hydrophobic biomolecules.

Potential Cause Recommended Solution
High Degree of Labeling Reduce the molar excess of the PEG linker during the reaction to lower the drug-to-antibody ratio (DAR) or degree of labeling.
Hydrophobicity of Payload The PEG12 linker may not be sufficient to solubilize a very hydrophobic molecule. Consider using a longer PEG linker (e.g., PEG24).
Incorrect Buffer/pH Perform the conjugation reaction in a buffer that is known to maintain the stability of your protein. After purification, ensure the final storage buffer is optimal for your conjugate.
Concentration Effects Avoid excessively high concentrations of the protein/peptide during the reaction and in the final formulation.
Problem 3: Hydrolysis of Activated Linker

The activated carboxylic acid (e.g., as an NHS ester) is susceptible to hydrolysis, which competes with the desired amidation reaction.

Strategies to Minimize Hydrolysis

G hydrolysis Hydrolysis of Activated Linker Competing side reaction strategy Strategies to Minimize Hydrolysis - Use fresh, anhydrous solvents (DMF/DMSO). - Perform reaction promptly after activation. - Maintain optimal pH (7.2-8.0 for coupling). - Increase concentration of amine-containing molecule. hydrolysis->strategy Implement result Improved Conjugation Efficiency Higher yield of desired product strategy->result Leads to

Caption: Key strategies to minimize hydrolysis of the activated linker.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Primary Amine using EDC/NHS

This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine this compound (e.g., 10-20 fold molar excess over the amine-containing molecule) with EDC (1.2 equivalents to the PEG linker) and NHS (1.2 equivalents to the PEG linker) in Activation Buffer.

    • Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated PEG linker solution to the solution of the amine-containing molecule.

    • If the activation was performed in an organic solvent, ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain the integrity of the biomolecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column (e.g., Sephadex G-25) or dialysis, equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm the degree of PEGylation and purity.

Protocol 2: General Procedure for Coupling using HATU

HATU is a highly efficient coupling reagent that allows for a one-pot reaction with high yields.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system (e.g., SEC or Dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylated PEG and the amine-containing molecule in anhydrous DMF.

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 100 mM).

    • Have DIPEA or TEA ready for addition.

  • Coupling Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the carboxylated PEG (1 equivalent) and HATU (1.1 equivalents).

    • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.

    • Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by

Technical Support Center: Troubleshooting Fmoc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Nα-Fmoc (9-fluorenylmethoxycarbonyl) deprotection of polyethylene (B3416737) glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of PEGylated molecules and peptides.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

A1: Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the PEG linker or the growing peptide chain. This prevents the subsequent coupling of the next amino acid or molecule, leading to the formation of deletion sequences. These impurities can be challenging to separate from the target product, resulting in lower overall yield and purity.

Q2: What are the primary causes of incomplete Fmoc deprotection on PEG linkers?

A2: Several factors can contribute to inefficient Fmoc removal on PEGylated supports:

  • Peptide Aggregation: Certain peptide sequences, especially those that are hydrophobic or prone to forming secondary structures like β-sheets, can aggregate on the solid support. This aggregation can physically block the deprotection reagent from accessing the Fmoc group.[1] PEG linkers, with their unique solvation properties, can sometimes mitigate this but are not a complete solution for highly aggregation-prone sequences.

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically hinder the approach of the deprotection base (e.g., piperidine) to the Fmoc group. The flexible nature of the PEG chain may either alleviate or exacerbate this, depending on the specific conformation.

  • Poor Resin Swelling: Proper swelling of the solid support is crucial for reagent penetration. While PEG-based resins like TentaGel or ChemMatrix generally exhibit excellent swelling in a variety of solvents, improper solvent choice can lead to suboptimal swelling and reduced deprotection efficiency.[2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can significantly reduce efficiency. Additionally, inadequate reaction times, temperatures, or concentrations of the deprotection agent can result in incomplete Fmoc removal.

Q3: How does a PEG linker influence the Fmoc deprotection step compared to a standard polystyrene resin?

A3: PEG linkers and PEG-grafted resins (e.g., PEG-PS) have different physicochemical properties than traditional polystyrene (PS) resins, which can impact the deprotection step:

  • Swelling Properties: PEG-based supports swell significantly in a broad range of solvents, including polar solvents like DMF, NMP, and even water, creating a more solution-like environment for the reaction. This can improve reagent access and reaction kinetics compared to PS resins, which are more restricted in their solvent compatibility.[2]

  • Solvation of the Growing Chain: The hydrophilic nature of the PEG linker can help to solvate the growing peptide chain, potentially disrupting inter-chain aggregation that can hinder deprotection on more hydrophobic PS resins.

  • Potential for Longer Reaction Times: While generally beneficial, the high degree of swelling and the flexible nature of the PEG chains might, in some cases, require slightly longer reaction or wash times to ensure complete exchange of reagents and removal of byproducts.

Q4: What are the common side reactions during Fmoc deprotection, and are they different for PEG linkers?

A4: The most common side reactions are generally the same as in standard Fmoc-based solid-phase peptide synthesis (SPPS), although their incidence can be influenced by the properties of the PEG support.

  • Aspartimide Formation: This is a significant side reaction, especially in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn. The basic conditions of Fmoc deprotection can lead to the formation of a cyclic imide, which can then rearrange to form β- and D-aspartyl peptides. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in the deprotection solution can help to suppress this.

  • Diketopiperazine Formation: This occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly prevalent when proline is the second amino acid.

  • Racemization: C-terminal cysteine residues are particularly susceptible to base-catalyzed racemization during Fmoc deprotection.

While there is no evidence to suggest that PEG linkers introduce novel side reactions, their influence on the local reaction environment could potentially modulate the rates of these known side reactions.

Troubleshooting Guide

Problem: Incomplete Fmoc Deprotection

This is often identified by the presence of deletion sequences in the final product upon analysis by HPLC and mass spectrometry, or by a negative Kaiser test (or other ninhydrin-based test) after the deprotection step.

G start Incomplete Deprotection Detected (e.g., negative Kaiser test, deletion sequences in HPLC) check_reagents Step 1: Verify Reagents - Fresh 20% piperidine in DMF? - High-purity solvents? start->check_reagents check_protocol Step 2: Review Protocol - Correct deprotection time and repetitions? - Adequate solvent volumes for resin swelling? check_reagents->check_protocol Reagents OK success Problem Resolved check_reagents->success Reagents Faulty -> Corrected modify_protocol Step 3: Modify Deprotection Protocol - Increase deprotection time/repetitions? - Use a stronger base (e.g., DBU)? check_protocol->modify_protocol Protocol Correct check_protocol->success Protocol Error -> Corrected change_conditions Step 4: Alter Synthesis Conditions - Change solvent (e.g., to NMP)? - Introduce chaotropic agents or use microwave energy? modify_protocol->change_conditions Still Incomplete modify_protocol->success Deprotection Complete resynthesize Step 5: Resynthesize - Consider a lower loading resin or a different PEG linker? change_conditions->resynthesize Still Incomplete change_conditions->success Deprotection Complete resynthesize->success Successful Synthesis

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Parameter Standard Condition Troubleshooting Action Rationale Relevant Data/Considerations
Deprotection Reagent 20% Piperidine in DMF1. Use a freshly prepared solution.2. Consider switching to 2-5% DBU in DMF, often with 2% piperidine as a scavenger.1. Piperidine can degrade over time, forming oxidation products that are less effective.2. DBU is a stronger, non-nucleophilic base that can be more effective for difficult sequences.DBU should be used with caution for sequences containing aspartic acid, as it can promote aspartimide formation.
Reaction Time 2 x 10 minutesIncrease to 2 x 15-20 minutes or add a third treatment.Allows more time for the base to penetrate the resin and react, especially if aggregation is an issue.Monitor deprotection with the Kaiser test after each treatment to avoid unnecessarily long exposure to the base.
Solvent DMFSwitch to N-Methyl-2-pyrrolidone (NMP) or add a co-solvent like DMSO.NMP and DMSO are better at disrupting secondary structures and can improve the swelling of some resins, enhancing reagent access.PEG-based resins generally have good swelling in DMF, but for very difficult sequences, a change of solvent can be beneficial.
Additives NoneAdd chaotropic salts (e.g., LiCl, KSCN) to the deprotection solution.These salts can disrupt hydrogen bonding and break up aggregates of the peptide chains.Start with low concentrations (e.g., 0.1 M) and optimize as needed.
Temperature Room TemperatureIncrease the temperature to 30-40°C or use microwave-assisted synthesis.Increased temperature can accelerate the reaction rate and help to break up aggregates. Microwave energy can dramatically speed up both deprotection and coupling steps.Be cautious with temperature increases, as they can also accelerate side reactions.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and kinetic data for various Fmoc deprotection reagents.

Table 1: Comparison of Common Fmoc Deprotection Reagents

Deprotection Reagent Concentration Solvent Typical t1/2 (s) Time for 99.99% Deprotection (min) Notes
Piperidine20% (v/v)DMF71.5The industry standard; generally effective but can be slow for difficult sequences.
Piperidine10% (v/v)DMF204.4Slower kinetics, may require longer reaction times.
Piperazine5% (w/v)DMF5011Less basic than piperidine, may result in slower deprotection but can reduce side reactions like aspartimide formation.
DBU/Piperazine2% DBU + 5% Piperazine (w/v)DMF4< 1A very fast and efficient combination. Piperazine acts as a scavenger for the dibenzofulvene byproduct.[3][4]

Data is for a model peptide on a standard resin and should be used as a guideline. Kinetics on PEG linkers may vary.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Washing: Wash the Fmoc-protected PEG-linked resin with DMF (3 x 10 mL/g of resin) to remove residual reagents from the previous step and to swell the resin.

  • First Deprotection: Add a solution of 20% piperidine in DMF (10 mL/g of resin) to the reaction vessel.

  • Agitation: Gently agitate the resin slurry at room temperature for 10 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF (10 mL/g of resin).

  • Agitation: Agitate for an additional 10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Final Washes: Wash the resin thoroughly with DMF (6 x 10 mL/g of resin) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Fmoc Deprotection using DBU for Difficult Sequences
  • Resin Washing: As in Protocol 1.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF (10 mL/g of resin).

  • Agitation: Agitate at room temperature for 2-5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional, for very difficult sequences): Repeat steps 2-4.

  • Final Washes: Wash the resin extensively with DMF (at least 6 x 10 mL/g of resin).

  • Monitoring: Perform a Kaiser test.

Protocol 3: Kaiser Test (Ninhydrin Test) for Monitoring Deprotection

This qualitative test is used to detect the presence of free primary amines.

Reagents:

  • Reagent A: 1 mL of 0.001 M KCN in 49 mL of pyridine.

  • Reagent B: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue: Positive result, indicating successful deprotection (presence of free primary amines).

  • Colorless or Yellow: Negative result, indicating incomplete or failed deprotection.

Visualizations

Fmoc Deprotection Mechanism

G Fmoc_NH_R Fmoc-NH-R Intermediate1 Carbanion Intermediate Fmoc_NH_R->Intermediate1 + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate1 Adduct Piperidine-Dibenzofulvene Adduct Piperidine->Adduct Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-elimination Free_Amine H2N-R (Free Amine) Intermediate1->Free_Amine Dibenzofulvene->Adduct + Piperidine

Caption: The two-step mechanism of Fmoc deprotection by a secondary amine base.

Logical Relationship for Choosing a Deprotection Strategy

G start Start of Synthesis Cycle is_difficult Is the sequence known to be 'difficult'? (e.g., hydrophobic, aggregating) start->is_difficult standard_protocol Use Standard Protocol: 20% Piperidine in DMF is_difficult->standard_protocol No stronger_base Use Stronger Base Protocol: 2% DBU / 2% Piperidine in DMF is_difficult->stronger_base Yes monitor Monitor with Kaiser Test standard_protocol->monitor stronger_base->monitor proceed Proceed to Coupling monitor->proceed Positive (Blue) troubleshoot Go to Troubleshooting Guide monitor->troubleshoot Negative (Yellow) kaiser_pos Positive (Blue) kaiser_neg Negative (Yellow)

Caption: Decision-making workflow for selecting an appropriate Fmoc deprotection strategy.

References

Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for EDC/NHS coupling reactions involving PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl groups using EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4] For the subsequent coupling of the NHS-activated molecule to a primary amine on the PEGylated molecule, a physiological to slightly basic pH of 7.0 to 8.5 is recommended.[1][2][3][4][5] A common approach is to perform the activation step in a buffer like MES at pH 5-6 and then raise the pH to 7.2-7.5 for the coupling step.[1][2][6]

Q2: What are the recommended buffers for this reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction, reducing your yield.[1][3][4]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[4][7]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used for this step.[1][4] Other suitable options include borate (B1201080) or sodium bicarbonate buffers.[4]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture, and proper handling is crucial to maintain their activity.[4][7]

  • Storage: Store EDC and NHS desiccated at -20°C.[4] Some sources recommend 4°C for EDC-HCl and NHS.[7]

  • Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent moisture condensation.[1][4] It is best to prepare solutions of EDC and NHS immediately before use and not to prepare stock solutions for long-term storage, as the NHS moiety readily hydrolyzes.[2]

Q4: What are the recommended molar ratios of EDC and NHS?

A4: The ideal molar ratios can vary depending on the specific reactants. However, a common starting point is to use a molar excess of both EDC and NHS relative to the molecule containing the carboxyl group. This drives the reaction towards the formation of the NHS-ester. Optimization is often necessary for the best results.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Low yield is one of the most common issues in EDC/NHS coupling reactions. Several factors can contribute to this problem.

Possible Cause Suggested Solution
Incorrect pH Verify the pH of your reaction buffers. Use a pH of 4.5-6.0 for the activation step and 7.0-8.5 for the coupling step.[1][2][3][4]
Inactive Reagents EDC and NHS are moisture-sensitive.[4][7] Purchase fresh reagents and store them properly under desiccated conditions.[4] Always allow them to warm to room temperature before opening to prevent condensation.[4][7] Prepare reagent solutions immediately before use.[2]
Competing Nucleophiles Ensure your buffers are free of primary amines (e.g., Tris, glycine) and carboxylates.[1][3][4]
Hydrolysis of NHS-ester The NHS-ester is susceptible to hydrolysis, especially at higher pH.[5][8][9] Perform the coupling step as soon as possible after the activation step.[7]
Insufficient Molar Excess of Reagents Increase the molar excess of EDC and NHS to favor the activation of carboxyl groups.[7] Also, consider increasing the molar excess of the PEGylated amine.
Steric Hindrance Large PEG molecules can physically block the reactive sites.[7][10][11][12] Consider using a PEG molecule with a longer spacer arm or exploring alternative, site-specific conjugation chemistries.[13][14]
Issue 2: Precipitation During the Reaction

Precipitation of your protein or other molecules during the reaction can significantly decrease the yield.

Possible Cause Suggested Solution
Protein Aggregation The change in pH or addition of reagents can cause protein aggregation.[4] Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction can ensure compatibility.[4]
High EDC Concentration In some instances, very high concentrations of EDC can lead to precipitation.[4] If you are using a large molar excess of EDC and observing precipitation, try reducing the concentration.
Poor Solubility of Reactants If using an organic solvent, ensure it is anhydrous and suitable for all reactants.[7] For aqueous reactions, make sure your biomolecule is at a suitable concentration.[7]
Issue 3: Loss of Biological Activity

For many applications, preserving the biological activity of the conjugated molecule is critical.

Possible Cause Suggested Solution
PEGylation at or Near the Active Site If the PEG chain attaches at or near the active site of a protein, it can sterically hinder its function.[14]
Conformational Changes The attachment of a large PEG molecule can induce conformational changes that affect activity.[14]
Site-Specific PEGylation Employ site-specific conjugation strategies to attach the PEG chain at a location distant from the active site. This can be achieved by introducing a unique reactive handle, such as a cysteine residue, at a specific location.[14]
Use a Shorter PEG Chain If steric hindrance is the primary issue, a shorter PEG chain may be a viable solution.[14]
Protect the Active Site During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.[14]

Experimental Protocols

Protocol 1: Two-Step Aqueous Phase EDC/NHS Coupling

This protocol is for the in-situ activation of a carboxyl-containing molecule and subsequent conjugation to an amine-PEG derivative in an aqueous buffer.

Materials:

  • Molecule with carboxyl groups

  • Amine-PEG

  • EDC-HCl

  • NHS (or Sulfo-NHS for increased water solubility)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[7]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1][2]

  • Quenching Solution (e.g., hydroxylamine (B1172632), Tris, or glycine)[1][2]

  • Purification materials (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Preparation: Allow all reagents to equilibrate to room temperature before opening the vials.[1][3][6]

  • Dissolution: Dissolve the carboxyl-containing molecule in the Activation Buffer.

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the solution.[15] Incubate for 15-30 minutes at room temperature with gentle stirring.[2][7][15]

  • pH Adjustment: Immediately before adding the amine-PEG, raise the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.[1][2]

  • Conjugation: Add a 10 to 50-fold molar excess of the amine-PEG to the activated molecule solution.[15] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1][16]

  • Quenching: Add a quenching solution to stop the reaction by reacting with any remaining NHS-esters.[1][2][16] For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 5-15 minutes.

  • Purification: Purify the PEGylated conjugate from excess reagents and byproducts using dialysis or size-exclusion chromatography.[15]

Protocol 2: Organic Phase EDC/NHS Coupling

This protocol is suitable for molecules that are soluble in organic solvents.

Materials:

  • Carboxyl-containing molecule

  • Amine-PEG

  • EDC-HCl

  • NHS

  • Anhydrous organic solvent (e.g., DMF or DCM)[1][7]

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a base)

  • Purification materials (e.g., flash chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and use anhydrous solvents.

  • Dissolution: Dissolve the carboxyl-containing molecule (1 equivalent) in anhydrous DMF or DCM.[7]

  • Activation: Add EDC (e.g., 2 equivalents) and NHS (e.g., 2 equivalents) to the solution.[1] Stir the reaction at room temperature for 30 minutes.[1]

  • Conjugation: Add the amine-PEG (e.g., 1.5 equivalents) to the reaction mixture. If needed, add a non-nucleophilic base like DIPEA (e.g., 1.5 equivalents).[1] Stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).[1]

  • Purification: Purify the conjugate using an appropriate method such as flash chromatography.[1]

Visual Guides

EDC_NHS_Coupling_Mechanism Carboxyl Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS EDC_Byproduct EDC Byproduct (Water-Soluble) O_Acylisourea->EDC_Byproduct - Byproduct NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-PEG) NHS_Ester->Amide_Bond + Amine-PEG NHS_Released NHS Released NHS_Ester->NHS_Released - NHS Amine_PEG Amine-PEG (H2N-PEG) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Reagents Equilibrate Reagents to Room Temp Dissolve Dissolve Carboxyl-Molecule in Activation Buffer (pH 4.5-6.0) Prep_Reagents->Dissolve Prep_Buffers Prepare Buffers (Amine/Carboxyl-Free) Prep_Buffers->Dissolve Activate Add EDC and NHS (Incubate 15-30 min) Dissolve->Activate Adjust_pH Adjust pH to 7.2-7.5 with Coupling Buffer Activate->Adjust_pH Couple Add Amine-PEG (Incubate 2h - Overnight) Adjust_pH->Couple Quench Add Quenching Solution Couple->Quench Purify Purify Conjugate (Dialysis / SEC) Quench->Purify Analyze Analyze Final Product (HPLC, MS, etc.) Purify->Analyze Troubleshooting_Logic Start Low / No Yield Check_pH Is pH correct for both steps? Start->Check_pH Check_Reagents Are reagents fresh & stored properly? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 Check_pH->Adjust_pH No Check_Buffers Are buffers free of competing groups? Check_Reagents->Check_Buffers Yes New_Reagents Use fresh, properly stored reagents Check_Reagents->New_Reagents No Check_Hydrolysis Was coupling performed promptly after activation? Check_Buffers->Check_Hydrolysis Yes New_Buffers Use recommended buffers (MES, PBS) Check_Buffers->New_Buffers No Check_Ratios Are molar ratios optimized? Check_Hydrolysis->Check_Ratios Yes Optimize_Time Minimize time between activation and coupling Check_Hydrolysis->Optimize_Time No Check_Steric Is steric hindrance a possibility? Check_Ratios->Check_Steric Yes Optimize_Ratios Increase molar excess of reagents Check_Ratios->Optimize_Ratios No Alt_Strategy Consider longer linkers or site-specific chemistry Check_Steric->Alt_Strategy Yes Success Yield Improved Check_Steric->Success No Adjust_pH->Success New_Reagents->Success New_Buffers->Success Optimize_Time->Success Optimize_Ratios->Success Alt_Strategy->Success

References

Technical Support Center: Purification of Fmoc-NH-PEG12-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fmoc-NH-PEG12-CH2CH2COOH conjugates. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address issues encountered during the purification of these specific PEGylated molecules.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound conjugates in a question-and-answer format.

Question 1: I see poor separation between my desired conjugate and unreacted this compound during RP-HPLC. How can I improve the resolution?

Poor resolution is a frequent challenge. Several factors related to your HPLC method could be the cause.

  • Possible Cause 1: Inappropriate HPLC Column. The column's stationary phase (e.g., C18, C8) and pore size might not be optimal for the hydrophobicity and size of your conjugate.[1]

    • Solution: Select a column with a suitable stationary phase. For many peptide or small molecule conjugates, a C18 column provides sufficient hydrophobicity for good separation. Ensure the pore size is adequate for your conjugate to interact with the stationary phase without being excluded.

  • Possible Cause 2: Suboptimal Gradient Elution. A steep solvent gradient may not provide enough time for the components to resolve.

    • Solution: Optimize the gradient profile. A shallower gradient around the expected elution time of your conjugate and the unreacted PEG linker can significantly improve resolution.[1]

  • Possible Cause 3: Incorrect Mobile Phase. The mobile phase composition, including the organic solvent and ion-pairing agent, is critical for separation.

    • Solution: Adjust the mobile phase. For RP-HPLC, vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). The use of an ion-pairing agent like trifluoroacetic acid (TFA) is standard for peptide-based conjugates as it improves peak shape.[1]

Question 2: The final yield of my purified conjugate is very low. What are the potential causes and solutions?

Low recovery can be attributed to issues during the reaction or the purification process itself.

  • Possible Cause 1: Incomplete Reaction. The initial conjugation reaction may not have gone to completion, leaving a large amount of unreacted starting material.

    • Solution: Optimize the reaction conditions. This includes adjusting the molar ratio of reactants (a 5 to 20-fold molar excess of the PEG linker is a common starting point), reaction time, and pH.[2]

  • Possible Cause 2: Adsorption to the Column. The conjugate may be irreversibly binding to the HPLC column's stationary phase.[1]

    • Solution: Try a different column chemistry (e.g., a less hydrophobic C8 or a C4 column) or modify the mobile phase to reduce non-specific binding. Sometimes, flushing the column with a strong solvent post-run can help recover bound material.

  • Possible Cause 3: Product Degradation. The conjugate might be unstable under the purification conditions (e.g., acidic pH from TFA).

    • Solution: Investigate the stability of your conjugate at different pH values. If it is acid-labile, consider using a different mobile phase modifier or a faster purification method.[1]

  • Possible Cause 4: Precipitation on the Column. The conjugate may have limited solubility in the mobile phase, causing it to precipitate on the column.[1]

    • Solution: Ensure the conjugate is fully dissolved before injection and remains soluble throughout the gradient. Lowering the sample concentration or modifying the mobile phase can help.

Question 3: My final product contains unexpected peaks after purification. What is their likely origin?

Unexpected peaks can arise from various sources, including the synthesis, deprotection, or purification steps.

  • Possible Cause 1: Impurities in Starting Materials. The commercial this compound or the molecule it is being conjugated to may contain impurities. Common impurities in Fmoc-amino acids include dipeptides or free amino acids.[3][4]

    • Solution: Use high-purity reagents (≥95%).[5][6] Analyze starting materials by HPLC or MS before conjugation to identify any pre-existing impurities.

  • Possible Cause 2: Incomplete Fmoc Deprotection. If the purification step is intended to isolate a conjugate that has had its Fmoc group removed, residual Fmoc-protected conjugate will appear as a separate, typically more hydrophobic, peak.

    • Solution: Ensure the deprotection step (e.g., with piperidine (B6355638) in DMF) is complete. Increase reaction time or temperature if necessary.[7][8][9]

  • Possible Cause 3: Formation of Deletion Sequences or Byproducts. During solid-phase synthesis of a peptide, incomplete coupling or deprotection can lead to deletion sequences, which are difficult to separate from the main product.[3][10]

    • Solution: Optimize solid-phase synthesis coupling and deprotection steps. Using a capping step after coupling can help terminate unreacted chains and simplify purification.[11]

  • Possible Cause 4: Contaminants from Reagents or Solvents. Impurities from solvents, reagents, or the HPLC system itself can appear as peaks.

    • Solution: Use high-purity, HPLC-grade solvents and fresh reagents. Run a blank gradient (injecting only the sample solvent) to identify any system-related peaks.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound conjugates? High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique.[1] Specifically, Reversed-Phase HPLC (RP-HPLC) is ideal as it separates molecules based on hydrophobicity, allowing for the separation of the more hydrophobic conjugate from unreacted materials.[1][12]

Q2: How is the Fmoc protecting group removed, and when should this be done? The Fmoc group is a base-labile protecting group. It is typically removed by treating the conjugate with a solution of a secondary amine, most commonly 20% piperidine in a polar solvent like N,N-dimethylformamide (DMF).[8][9][13] This deprotection is usually performed after the conjugation reaction is complete and before the final purification if the desired product is the free amine. Alternatively, for some applications, the Fmoc-protected conjugate can be purified first, and the deprotection carried out as the final step.[10]

Q3: What are typical conditions for RP-HPLC purification of these conjugates? Standard conditions involve a C18 or C8 column and a gradient elution using two mobile phases:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA. The separation is achieved by gradually increasing the percentage of Mobile Phase B. The exact gradient will need to be optimized for each specific conjugate.

Q4: My PEG conjugate streaks on a silica (B1680970) gel column. Why does this happen? PEG compounds are known to be challenging to purify using normal-phase silica gel chromatography.[14] Their high polarity and ability to hydrogen bond cause them to streak or adhere strongly to the silica, leading to poor separation and low recovery. RP-HPLC is the recommended alternative.

Q5: How can I monitor the progress of the Fmoc deprotection reaction? The removal of the Fmoc group liberates dibenzofulvene, which can form an adduct with piperidine. This adduct has a characteristic UV absorbance around 300-312 nm.[15] The reaction can be monitored spectrophotometrically by observing the increase in absorbance at this wavelength.

Data Presentation

The following tables summarize typical parameters that require optimization during the purification process.

Table 1: General RP-HPLC Gradient Optimization Parameters

ParameterStarting ConditionOptimization Strategy
Gradient Slope 1-2% B/minDecrease slope (make it shallower) for better resolution.
Flow Rate 1.0 mL/min (Analytical)Decrease for better resolution, but with longer run times.
Column Temperature AmbientIncrease (e.g., to 40-60°C) to improve peak shape and reduce viscosity.[10]
Ion-Pairing Agent 0.1% TFAStandard choice; other agents can be tested if needed.

Table 2: Common Fmoc Deprotection Conditions

ReagentConcentrationSolventTypical Time
Piperidine20-50% (v/v)DMF or NMP5-20 minutes
DBU/Piperidine2% DBU, 2% PiperidineDMF or NMP5-10 minutes

Experimental Protocols

Protocol 1: General Fmoc-Group Deprotection

This protocol describes the removal of the N-terminal Fmoc group from the PEG conjugate.

  • Dissolution: Dissolve the Fmoc-protected conjugate in N,N-dimethylformamide (DMF).

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine in DMF.[8]

  • Reaction: Add the deprotection solution to the dissolved conjugate (e.g., 10 mL per gram of conjugate-resin if on solid phase, or in a suitable ratio in solution).[8]

  • Incubation: Gently agitate the mixture at room temperature for 10-20 minutes. The reaction progress can be monitored by HPLC.

  • Work-up (for solution-phase): Once the reaction is complete, the piperidine and DMF are typically removed by evaporation under vacuum or by precipitation of the product by adding a non-polar solvent like diethyl ether, followed by centrifugation.

  • Washing (for solid-phase): If the conjugate is on a solid support, filter the resin and wash it thoroughly with several portions of DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8][13]

Protocol 2: RP-HPLC Purification of the Conjugate

This protocol provides a starting point for purifying the deprotected conjugate.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMF, or water/acetonitrile mixture). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove particulates.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Begin a linear gradient. A typical starting gradient might be 5% B to 65% B over 30-40 minutes. This must be optimized based on the hydrophobicity of the conjugate.

    • Monitor the elution profile using a UV detector, typically at 220 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or Mass Spectrometry to confirm purity and identity. Pool the pure fractions.

  • Solvent Removal: Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified conjugate as a solid powder.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_final Final Product conjugation Conjugation Reaction (Molecule + Fmoc-PEG-COOH) deprotection Fmoc Deprotection (20% Piperidine in DMF) conjugation->deprotection crude_product Crude Deprotected Conjugate deprotection->crude_product prep_hplc Preparative RP-HPLC (C18, H2O/ACN/TFA Gradient) crude_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC / MS) fraction_collection->purity_analysis purity_analysis->prep_hplc Re-inject if impure pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Conjugate lyophilization->final_product

Caption: General workflow for synthesis and purification of PEG conjugates.

troubleshooting_logic cluster_yield cluster_resolution cluster_peaks start Purification Issue Identified issue1 Low Yield start->issue1 issue2 Poor Resolution start->issue2 issue3 Extra Peaks start->issue3 yield_cause1 Check Reaction Completion issue1->yield_cause1 Is reaction efficient? yield_cause2 Check for Product Adsorption/Precipitation issue1->yield_cause2 Is recovery poor? res_cause1 Optimize HPLC Gradient (Make Shallower) issue2->res_cause1 peaks_cause1 Analyze Starting Materials (LC-MS) issue3->peaks_cause1 peaks_cause2 Verify Fmoc Deprotection is Complete issue3->peaks_cause2 peaks_cause3 Run Blank Gradient issue3->peaks_cause3 solution Implement Solution & Re-analyze yield_cause1->solution yield_cause3 Assess Product Stability yield_cause2->yield_cause3 yield_cause3->solution res_cause2 Change Column (e.g., C18 -> C8) res_cause1->res_cause2 res_cause3 Adjust Mobile Phase res_cause2->res_cause3 res_cause3->solution peaks_cause1->solution peaks_cause2->solution peaks_cause3->solution

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Fmoc-PEG Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG linker conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary functional group targeted by an Fmoc-PEG linker after deprotection?

After the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group under basic conditions, a primary amine is exposed on the PEG linker.[1][2] This amine can then be used for subsequent conjugation reactions. However, Fmoc-PEG linkers can be synthesized with various terminal functional groups, such as NHS esters, which are designed to react with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein).[3][4]

Q2: Why is the choice of reaction buffer so critical for successful conjugation?

The reaction buffer is crucial for several reasons:

  • pH Optimization: The pH of the buffer directly influences the reactivity of the functional groups involved in the conjugation. For instance, the reaction of an NHS-ester-activated PEG linker with a primary amine is most efficient at a pH between 7.2 and 8.5.[4][5] At this pH, the primary amine is sufficiently nucleophilic to attack the NHS ester, leading to a stable amide bond.

  • Buffer Composition: The buffer components should not interfere with the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the activated PEG linker.[6]

  • Stability of Reagents: The stability of the activated PEG linker can be pH-dependent. NHS esters, for example, are susceptible to hydrolysis at alkaline pH, which can reduce conjugation efficiency.[4][7]

Q3: What are the key benefits of using PEG linkers in bioconjugation?

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, offers several advantages in drug development and research:[8]

  • Improved Solubility: PEG is highly hydrophilic and can significantly increase the solubility of hydrophobic molecules in aqueous solutions.[4][8][9]

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the conjugated protein or peptide from degradation.[4][8][10]

  • Reduced Immunogenicity: The PEG linker can mask epitopes on the surface of a protein, reducing its potential to elicit an immune response.[4][8][10]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule slows its renal clearance, leading to a longer circulation time in the body.[8][11]

Troubleshooting Guide

This guide addresses common issues encountered during Fmoc-PEG linker conjugation in a question-and-answer format.

Q4: I am observing very low or no conjugation efficiency. What are the possible causes and solutions?

Low conjugation efficiency is a common problem that can often be traced back to a few key areas: the reactants, the reaction conditions, or the experimental procedure.

  • Problem Area 1: Inactive Reactants

    • Possible Cause: The activated PEG linker (e.g., NHS ester) may have hydrolyzed due to improper storage or exposure to moisture.

    • Solution: Store PEG reagents at the recommended temperature (typically -20°C) in a desiccated environment.[12] Allow the vial to warm to room temperature before opening to prevent condensation.[12]

    • Possible Cause: The target functional groups on your molecule (e.g., primary amines on a protein) may be inaccessible or unreactive.

    • Solution: Ensure that the pH of the reaction buffer is optimal for the reactivity of the target group. For primary amines reacting with NHS esters, a pH of 7.2-8.5 is recommended.[4][5] If steric hindrance is suspected, consider using a longer PEG linker to overcome spatial constraints.[4]

  • Problem Area 2: Suboptimal Reaction Conditions

    • Possible Cause: The pH of the reaction buffer is not optimal for the conjugation chemistry.

    • Solution: Verify the pH of your reaction buffer. For NHS-ester chemistry, use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[5]

    • Possible Cause: The molar ratio of the PEG linker to the target molecule is too low.

    • Solution: Increase the molar excess of the activated PEG linker to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point.[12]

  • Problem Area 3: Interfering Substances

    • Possible Cause: The presence of primary amine-containing substances (e.g., Tris buffer, azide) in your sample is competing with your target molecule.

    • Solution: Perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS, HEPES) before starting the conjugation reaction.[5][6]

Troubleshooting Decision Tree

Troubleshooting_Workflow Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency Observed check_reagents Verify Reagent Activity & Storage start->check_reagents check_conditions Assess Reaction Conditions check_reagents->check_conditions Yes reagent_ok Reagents Stored Correctly? check_reagents->reagent_ok No check_buffer Analyze Buffer Composition check_conditions->check_buffer Yes conditions_ok pH & Molar Ratio Optimal? check_conditions->conditions_ok No buffer_ok Buffer Amine-Free? check_buffer->buffer_ok No success Conjugation Successful check_buffer->success Yes solution_reagent Solution: Use fresh reagent. Store at -20°C, desiccated. reagent_ok->solution_reagent solution_conditions Solution: Adjust pH to 7.2-8.5. Increase molar excess of PEG linker. conditions_ok->solution_conditions solution_buffer Solution: Buffer exchange into PBS or HEPES. buffer_ok->solution_buffer solution_reagent->success solution_conditions->success solution_buffer->success

Caption: A decision tree to diagnose and resolve low conjugation efficiency.

Quantitative Data Summary

The efficiency of Fmoc-PEG linker conjugation is influenced by several quantitative parameters. The following tables summarize key reaction conditions for the common scenario of conjugating an NHS-activated PEG linker to primary amines.

Table 1: Recommended Reaction Buffer Conditions

ParameterRecommended RangeRationale
pH 7.2 - 8.5Optimizes the nucleophilicity of primary amines for reaction with NHS esters.[4][5]
Buffer Type PBS, HEPES, BorateThese buffers do not contain primary amines that can compete in the reaction.[6]
Ionic Strength 50 - 150 mMMaintains protein stability and solubility.

Table 2: Molar Ratios and Incubation Parameters

ParameterRecommended RangeRationale
Molar Ratio (PEG:Target) 5:1 to 20:1A molar excess of the PEG linker helps to drive the reaction to completion.[12]
Reaction Temperature 4°C to Room Temp (25°C)Lower temperatures can minimize side reactions and protein degradation, while room temperature allows for faster reaction times.[5]
Incubation Time 30 minutes to 4 hoursThe optimal time depends on the reactivity of the target molecule and the reaction temperature.[5][8]

Experimental Protocols

Protocol 1: General Procedure for Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from an Fmoc-PEG linker to expose a primary amine. This is often performed when the PEG linker is attached to a solid support.

  • Resin Swelling: Swell the Fmoc-PEG-functionalized resin in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Deprotection Solution: Prepare a 20% solution of piperidine (B6355638) in DMF.[13]

  • First Treatment: Add the piperidine solution to the resin and agitate for 5 minutes. Drain the solution.[13]

  • Second Treatment: Add a fresh aliquot of the piperidine solution and agitate for 15-20 minutes.[13]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin now has a free amine and is ready for the next step.[13]

Protocol 2: Conjugation of an NHS-Activated PEG Linker to a Protein

This protocol outlines the steps for conjugating a PEG linker with a terminal N-hydroxysuccinimide (NHS) ester to the primary amines (lysine residues) of a protein.

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange using dialysis or a desalting column.[5]

  • Reagent Preparation: Allow the NHS-activated PEG linker to warm to room temperature. Prepare a stock solution of the PEG linker in an anhydrous solvent like DMSO or DMF.[6]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the PEG linker stock solution to the protein solution. Add the linker dropwise while gently stirring to avoid precipitation.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[5][8]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of approximately 50 mM.[5]

  • Purification: Remove unreacted PEG linker and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.[5]

Experimental Workflow Diagram

Conjugation_Workflow Workflow for NHS-Activated PEG Linker Conjugation start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) start->prep_protein prep_peg Prepare PEG-NHS Stock Solution (DMSO/DMF) start->prep_peg conjugate Add PEG-NHS to Protein (10x Molar Excess) prep_protein->conjugate prep_peg->conjugate incubate Incubate (e.g., 1 hr at RT) conjugate->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end

Caption: A general workflow for the conjugation of an NHS-activated PEG linker to a protein.

References

Validation & Comparative

The Balancing Act: How PEG Linker Length Dictates the Success of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate equilibrium between stability and therapeutic efficacy. A critical determinant in this equation is the length of the polyethylene (B3416737) glycol (PEG) linker, a component that profoundly influences the physicochemical and pharmacological properties of these targeted cancer therapies. This guide provides an objective comparison of how varying PEG linker lengths impact ADC performance, supported by experimental data and detailed methodologies to inform the development of next-generation ADCs.

The incorporation of PEG linkers into ADCs has gained significant traction for its ability to modulate solubility, stability, and pharmacokinetics (PK).[1] Hydrophobic payloads, often essential for potent cytotoxicity, can induce aggregation and rapid clearance of ADCs from circulation. Hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1] However, the choice of PEG linker length is not trivial; it represents a crucial trade-off between enhanced PK properties and the potential for diminished cytotoxic potency.[1] While shorter PEG linkers may bolster ADC stability, longer linkers often improve in vivo efficacy, especially for ADCs with hydrophobic payloads.[2]

Comparative Analysis of PEG Linker Length on ADC Performance

The selection of an optimal PEG linker length is contingent on the specific antibody, payload, and target antigen. Empirical evaluation through a systematic workflow is therefore essential.[1] The following tables summarize quantitative data from various studies, offering a comparative overview of key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
PEG Linker LengthADC Construct (Antibody-Payload)Animal ModelClearance Rate (mL/day/kg)Plasma Half-life (t½)Reference
No PEGAnti-CD30 ADCRat~15-[3]
PEG2Anti-CD30 ADCRat~10-[3]
PEG4Anti-CD30 ADCRat~7-[3]
PEG8Anti-CD30 ADCRat~5-[3]
PEG12Anti-CD30 ADCRat~5-[3]
PEG24Anti-CD30 ADCRat~5-[3]
No PEGAffibody-MMAEMouse-19.6 min[4]
4 kDa PEGAffibody-MMAEMouse-2.5-fold increase vs. No PEG[5]
10 kDa PEGAffibody-MMAEMouse-11.2-fold increase vs. No PEG[5]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
PEG Linker LengthADC Construct (Antibody-Payload)Cell LineIC50 (ng/mL)Fold Change in Cytotoxicity vs. No PEGReference
No PEGAnti-CD30 ADCKarpas-299~10-[3]
PEG2Anti-CD30 ADCKarpas-299~10No significant change[3]
PEG4Anti-CD30 ADCKarpas-299~10No significant change[3]
PEG8Anti-CD30 ADCKarpas-299~10No significant change[3]
PEG12Anti-CD30 ADCKarpas-299~10No significant change[3]
PEG24Anti-CD30 ADCKarpas-299~10No significant change[3]
No PEGAffibody-MMAENCI-N87--[5]
4 kDa PEGAffibody-MMAENCI-N87-4.5-fold reduction[5]
10 kDa PEGAffibody-MMAENCI-N87-22-fold reduction[5]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
PEG Linker LengthADC Construct (Antibody-Payload)Tumor ModelEfficacy OutcomeReference
10 kDa PEGFolate-Linked Liposomal DoxorubicinKB XenograftTumor size reduced by >40% compared to 2 kDa or 5 kDa linkers[6]
10 kDa PEGAffibody-MMAENCI-N87 XenograftStrongest tumor growth inhibition despite reduced in vitro cytotoxicity[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments in the evaluation of ADCs with varying PEG linker lengths.

Protocol 1: In Vitro ADC Plasma Stability Assay

This protocol provides a general framework for assessing the stability of an ADC in plasma.

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.

Materials:

  • Test ADC with varying PEG linker lengths

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS or ELISA instrumentation

  • Reagents for sample processing (e.g., immunoaffinity capture beads)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in plasma. Prepare a control sample by diluting the ADC in PBS.[7]

  • Incubate all samples at 37°C with gentle agitation.[7]

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at predetermined time points (e.g., 0, 24, 48, 96, 144, 168 hours).[7]

  • Immediately freeze the collected aliquots at -80°C to halt further degradation.[7]

  • Sample Analysis (LC-MS):

    • Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).[7]

    • Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[7]

  • Data Analysis:

    • Plot the average DAR against time to observe the rate of drug loss.

    • Calculate the plasma half-life (t½) of the ADC.[7]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the cytotoxic potential of ADCs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths on target cancer cell lines.

Materials:

  • Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media and incubate overnight at 37°C with 5% CO₂.[9]

  • ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody in complete medium. Add 50 µL of the prepared solutions to the respective wells.[9]

  • Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO₂.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[1]

Protocol 3: In Vivo Xenograft Model for Efficacy Studies

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of ADCs.

Objective: To assess the tumor growth inhibition of ADCs with different PEG linker lengths in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Human tumor cell line expressing the target antigen

  • Matrigel (optional)

  • ADCs with varying PEG linker lengths

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ tumor cells in a suitable medium (e.g., PBS mixed 1:1 with Matrigel) into the flank of each mouse.[5][11]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[3]

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADCs with different PEG linkers).[3]

  • Administer treatments intravenously at a specified dose and schedule.[3]

  • Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week.[11]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.[2]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

General Experimental Workflow for Comparing ADCs cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Antibody s3 Conjugation s1->s3 s2 PEG-Linker-Payload s2->s3 s4 Purification (SEC) s3->s4 s5 Characterization (DAR, Purity) s4->s5 v1 Plasma Stability Assay s5->v1 Stability Assessment v2 Cytotoxicity Assay (e.g., MTT) s5->v2 Potency Assessment v3 Antigen Binding Assay s5->v3 Binding Affinity i1 Pharmacokinetic (PK) Study v1->i1 Inform PK Study Design i2 Xenograft Efficacy Study v2->i2 Inform Efficacy Study Design i1->i2 Correlate Exposure and Efficacy i3 Tolerability Study i2->i3 Assess Therapeutic Window

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Impact of PEG Linker Length on ADC Properties cluster_linker PEG Linker Length cluster_properties ADC Properties short Shorter PEG stability Stability short->stability Increases long Longer PEG hydrophilicity Hydrophilicity long->hydrophilicity Increases pk Pharmacokinetics long->pk Improves (Longer t½) potency In Vitro Potency long->potency May Decrease efficacy In Vivo Efficacy long->efficacy Often Increases stability->pk Influences pk->efficacy Influences potency->efficacy Influences

References

A Comparative Guide to the Characterization of Fmoc-NH-PEG12-CH2CH2COOH Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry techniques for the characterization of Fmoc-NH-PEG12-CH2CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker commonly used in bioconjugation and drug delivery. We will delve into the performance of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, supported by experimental data and protocols. Furthermore, we will compare these mass spectrometry-based methods with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to offer a comprehensive overview for researchers.

Mass Spectrometry for Characterization

Mass spectrometry is a cornerstone technique for the structural elucidation and purity assessment of synthetic molecules like this compound. Its high sensitivity and accuracy provide confident confirmation of the molecular weight and structural integrity of the conjugate.

MALDI-TOF Mass Spectrometry

MALDI-TOF is a rapid and sensitive technique for determining the molecular weight of non-volatile molecules. For discrete PEG molecules, it offers a clear advantage over the analysis of polydisperse PEG polymers as it produces a single, well-defined peak for the intact molecule.

Expected Observations:

In MALDI-TOF analysis, this compound (Molecular Formula: C₄₂H₆₅NO₁₆, Monoisotopic Mass: 839.4303 Da) is expected to be observed as its sodiated adduct ([M+Na]⁺) at an m/z of approximately 862.42. The use of a suitable matrix and cationizing agent is crucial for optimal ionization and signal intensity.

Fragmentation Analysis:

While MALDI-TOF is primarily used for intact mass determination, in-source decay or post-source decay can provide structural information. Characteristic fragment ions that can be expected include:

  • Fmoc group: A prominent peak at m/z 179.1, corresponding to the fluorenylmethyloxycarbonyl cation ([C₁₄H₁₁]⁺).

  • PEG backbone: A series of peaks separated by 44.03 Da, corresponding to the ethylene (B1197577) glycol repeating unit (-CH₂CH₂O-).

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is another powerful technique for the analysis of polar molecules. It is often coupled with liquid chromatography (LC-ESI-MS) to provide separation and identification in a single run. For this compound, ESI-MS can provide accurate mass measurements and fragmentation data for structural confirmation.

Expected Observations:

In positive ion mode ESI-MS, the molecule is typically observed as the protonated molecule ([M+H]⁺) at m/z 840.44 and/or the sodiated adduct ([M+Na]⁺) at m/z 862.42. The use of charge-stripping agents, such as triethylamine (B128534) (TEA), can simplify the spectrum by reducing the formation of multiple charged species, although this is less of a concern for a molecule of this size compared to large PEGylated proteins.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the precursor ion can provide detailed structural information. Key fragmentation pathways include the neutral loss of the Fmoc protecting group and characteristic cleavages along the PEG chain.

Alternative Characterization Methods

While mass spectrometry is a primary tool, a comprehensive characterization of this compound often involves orthogonal techniques to confirm purity and structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the conjugate. A reversed-phase HPLC method can effectively separate the target molecule from starting materials and by-products. Purity is typically determined by integrating the peak area of the main compound relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural elucidation of organic molecules. For this compound, NMR can confirm the presence of the Fmoc group, the PEG backbone, and the terminal carboxylic acid, as well as their connectivity. The purity can also be assessed by comparing the integrals of characteristic peaks to a known internal standard.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the discussed analytical techniques for the characterization of this compound.

FeatureMALDI-TOF MSESI-MSHPLC-UV¹H NMR
Primary Information Molecular WeightMolecular Weight & StructurePurity & QuantityStructure & Purity
Typical Mass Accuracy ± 0.2 Da (nominal)< 5 ppm (high resolution)[1][2]N/AN/A
Resolution > 10,000 (FWHM)> 25,000 (FWHM)HighHigh
Sensitivity fmol - amolfmol - pmolpmol - nmolnmol - µmol
Sample Throughput HighMediumHighLow
Key Advantage Rapid mass confirmationHigh accuracy and structural infoRobust purity assessmentDefinitive structure elucidation
Key Limitation Limited structural informationPotential for ion suppressionIndirect structural informationLower sensitivity

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water 1:1 v/v) to a final concentration of approximately 1 mg/mL.

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in acetonitrile/water/trifluoroacetic acid (50:50:0.1 v/v/v).

  • Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in water.

  • Spotting: Mix the sample solution, matrix solution, and cationizing agent in a 1:10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode over an appropriate m/z range (e.g., 500-1500 Da).

LC-ESI-MS Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase starting condition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_maldi MALDI-TOF cluster_esi LC-ESI-MS cluster_data_analysis Data Analysis dissolve Dissolve Fmoc-NH-PEG12- CH2CH2COOH mix_matrix Mix with Matrix (e.g., HCCA) dissolve->mix_matrix inject_hplc Inject into HPLC dissolve->inject_hplc spot Spot on Target Plate mix_matrix->spot maldi_acquire Acquire Mass Spectrum spot->maldi_acquire analyze_maldi Intact Mass Confirmation maldi_acquire->analyze_maldi esi_acquire Acquire Mass Spectrum inject_hplc->esi_acquire analyze_esi Accurate Mass & Purity Assessment esi_acquire->analyze_esi fragmentation Structural Elucidation (MS/MS) esi_acquire->fragmentation

Caption: Experimental workflow for the mass spectrometric characterization of this compound.

References

A Comparative Guide to Analytical Methods for Purity Assessment of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties, including improved stability, reduced immunogenicity, and extended circulation half-life.[1][2][3] However, the inherent polydispersity of PEG and the potential for multiple attachment sites on a peptide can lead to a heterogeneous mixture of products.[1][4] Consequently, the rigorous analysis of the purity and characterization of these complex biomolecules is a critical aspect of drug development and quality control.[2]

This guide provides a comparative overview of the most common and effective analytical methods for determining the purity of PEGylated peptides, complete with supporting data and experimental considerations.

Key Analytical Techniques at a Glance

A variety of analytical techniques are employed to assess the purity of PEGylated peptides, each offering distinct advantages in terms of resolution, sensitivity, and the type of information provided. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of PEGylated peptides and related impurities.[5] Different modes of HPLC are utilized to address the specific challenges posed by the heterogeneity of these molecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for separating the PEGylated peptide from the unreacted peptide, free PEG, and other impurities.[6][7] The retention of PEGylated peptides in RP-HPLC is influenced by both the hydrophobicity of the peptide and the length of the attached PEG chain, with longer PEG chains generally leading to increased retention times.[6]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is the preferred method for identifying and quantifying high-molecular-weight species, such as aggregates of the PEGylated peptide.[8][9] However, the resolution between the desired PEGylated product and free PEG can sometimes be challenging, depending on their relative sizes.[10]

Two-Dimensional Liquid Chromatography (2D-LC)

To overcome the limitations of single-dimension chromatography, 2D-LC, often coupling SEC and RP-HPLC, offers enhanced separation power.[11][12] In a typical setup, the high-molecular-weight fraction from the first dimension (SEC) is transferred to the second dimension (RP-HPLC) for further separation and analysis.[11]

Quantitative Performance of HPLC Methods

ParameterRP-HPLCSEC2D-LC
Linearity (Correlation Coefficient) >0.99[9]>0.99[9]Not explicitly stated, but high
Precision (RSD) <1% for retention time and peak area[11]<1% for retention time and peak area[9]<1% for retention time and peak area[11]
Limit of Detection (LOD) 3.125 µg/mL[9]Dependent on detector<10 ng on column for PEG reagent[11]
Limit of Quantification (LOQ) 12.5 µg/mL[9]Dependent on detectorNot explicitly stated

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of PEGylated peptides, providing precise information on molecular weight, the degree of PEGylation, and the sites of attachment.[1][4]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight distribution of the PEGylated peptide mixture.[1] It can readily identify the presence of unreacted peptide and free PEG.[1]

Electrospray Ionization (ESI) MS

ESI-MS, frequently coupled with liquid chromatography (LC-MS), offers high-resolution mass measurements and is amenable to automation.[4][5] It is particularly powerful for identifying positional isomers and quantifying the different PEGylated species in a heterogeneous sample.[5]

Tandem Mass Spectrometry (MS/MS)

For detailed structural elucidation, tandem MS (MS/MS) is employed. By fragmenting the parent ion, MS/MS can be used to sequence the peptide and pinpoint the exact amino acid residues where PEGylation has occurred.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the higher-order structure and conformational integrity of PEGylated peptides.[15][16] Solid-state NMR has emerged as a powerful technique for the structural characterization of large PEGylated proteins.[5] ¹H NMR is also instrumental in characterizing the PEG polymer itself, including its functional groups and purity, before conjugation.[17][18]

Other Relevant Techniques

  • Capillary Electrophoresis (CE): This technique separates molecules based on their size, shape, and charge, and is particularly useful for resolving positional isomers of PEGylated peptides.[19]

  • Charged Aerosol Detection (CAD): Since PEG lacks a strong UV chromophore, CAD is a valuable detector for the quantification of free PEG and PEGylation reagents in HPLC analysis.[7][11]

  • Multi-Angle Light Scattering (MALS): When coupled with SEC (SEC-MALS), this technique provides accurate measurements of the molar mass and can help characterize the degree of PEGylation and the presence of aggregates.[20]

Experimental Workflows and Protocols

To ensure reproducible and accurate results, well-defined experimental protocols are essential. Below are representative workflows and methodologies for the key analytical techniques.

General Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample PEGylated Peptide Sample Dilution Dilution in appropriate buffer Sample->Dilution HPLC HPLC (RP or SEC) Dilution->HPLC Inject MS Mass Spectrometry Dilution->MS Analyze NMR NMR Spectroscopy Dilution->NMR Analyze Purity Purity Assessment HPLC->Purity Quantification Quantification of Species HPLC->Quantification Characterization Structural Characterization MS->Characterization

Caption: General workflow for the analysis of PEGylated peptides.

RP-HPLC Method for Purity Determination

Objective: To separate and quantify the PEGylated peptide from unreacted peptide and other impurities.

Instrumentation:

  • UHPLC system with UV and/or Charged Aerosol Detector (CAD).[7]

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for proteins and peptides, such as a C4 or C8 column (e.g., MAbPac RP, 4 µm, 3 x 100 mm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 10% to 90% B over 12 minutes).[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Column Temperature: 60 °C.[7]

  • Detection: UV at 280 nm and/or CAD.[7]

Sample Preparation:

  • Dissolve the PEGylated peptide sample in a suitable buffer, such as 50 mM borate (B1201080) buffer, pH 8.5.[7]

  • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the initial mobile phase conditions.[7]

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_results Data Interpretation Start PEGylated Peptide Sample Dissolve Dissolve in Buffer Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject onto RP Column Dilute->Inject Gradient Apply Acetonitrile Gradient Inject->Gradient Detect Detect with UV/CAD Gradient->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Quantify Quantify Peak Areas for Purity Chromatogram->Quantify

Caption: Workflow for RP-HPLC analysis of PEGylated peptide purity.

MALDI-TOF MS for Molecular Weight Determination

Objective: To determine the molecular weight and degree of PEGylation of the peptide.

Instrumentation:

  • MALDI-TOF Mass Spectrometer.[1]

Sample Preparation:

  • Matrix: Alpha-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix.[1]

  • Sample/Matrix Mixture: Mix the PEGylated peptide solution (e.g., 1 mg/mL in 50% acetonitrile/0.1% TFA) with the matrix solution.[1]

  • Spotting: Spot the mixture onto the MALDI target plate and allow it to dry (co-crystallize).[1]

MS Analysis:

  • Mode: Reflector positive ion mode is typically used for better resolution.[1]

  • Laser Power: Use the minimum laser power necessary for good signal-to-noise to avoid fragmentation.[1]

  • Calibration: Calibrate the instrument using standards that bracket the expected mass range of the PEGylated peptide.

Conclusion

The analysis of PEGylated peptide purity requires a multi-faceted approach, often combining several analytical techniques to gain a comprehensive understanding of the product. HPLC methods, particularly RP-HPLC and SEC, are essential for separation and quantification of impurities. Mass spectrometry provides invaluable information on molecular weight, degree of PEGylation, and sites of attachment. NMR spectroscopy offers insights into the structural integrity of the molecule. The choice of method or combination of methods will depend on the specific information required at each stage of the drug development process. By employing these powerful analytical tools with robust methodologies, researchers can ensure the quality, safety, and efficacy of PEGylated peptide therapeutics.

References

Analyzing the Reaction Yield of Fmoc-NH-PEG12-CH2CH2COOH Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug development, the efficiency of linking molecules is paramount. The choice of a linker can significantly impact the yield, purity, and ultimate efficacy of the final conjugate. This guide provides a comparative analysis of the reaction yield of Fmoc-NH-PEG12-CH2CH2COOH, a popular heterobifunctional PEG linker, with other common alternatives. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions for their conjugation strategies.

Understanding this compound

This compound is a versatile linker that features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine, which can be deprotected under basic conditions. The terminal carboxylic acid is readily available for conjugation to primary amines on target molecules, such as proteins, peptides, or antibodies, typically through the formation of a stable amide bond. This reaction is commonly facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Comparative Analysis of Reaction Yields

While specific yield data for the conjugation of this compound can be application-dependent, a general understanding of its performance can be gleaned from studies on similar PEG-acid linkers. The following table summarizes typical reaction yields observed for different types of PEG linkers in bioconjugation reactions. It is important to note that these yields can be influenced by various factors including the nature of the reactants, stoichiometry, solvent, temperature, and reaction time.

Linker TypeFunctional GroupsCoupling ChemistryTypical Reported YieldKey Considerations
Fmoc-NH-PEG-COOH Amine (protected), Carboxylic AcidAmide bond formation (e.g., EDC, HATU)60-85%Requires deprotection step for the amine. Good control over sequential conjugation.
NHS-PEG-Maleimide N-hydroxysuccinimide ester, MaleimideAmine-reactive, Thiol-reactive70-90%Highly efficient for linking proteins (via lysine (B10760008) residues) to molecules with free thiols.
Azide-PEG-DBCO Azide, DibenzocyclooctyneStrain-promoted alkyne-azide cycloaddition (SPAAC)>90%"Click chemistry" provides very high yields and specificity with no need for a catalyst.
Boc-NH-PEG-COOH Amine (Boc-protected), Carboxylic AcidAmide bond formation (e.g., EDC, HATU)60-85%Similar to Fmoc-protected linkers, but Boc deprotection requires acidic conditions.

Note: The yields presented are indicative and can vary significantly based on the specific experimental conditions and the molecules being conjugated.

Experimental Protocols

To provide a practical context, here are detailed methodologies for key experiments related to the use of this compound.

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) (if using HATU)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4 for proteins)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Using EDC/NHS: Dissolve this compound in anhydrous DMF. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

    • Using HATU: Dissolve this compound in anhydrous DMF. Add 1.1 equivalents of HATU and 2 equivalents of DIPEA. Stir for 10-15 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.

    • Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the linker to the target molecule should be optimized but a starting point of 5-10 fold molar excess of the linker is common.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC for peptides, size-exclusion chromatography for proteins) to remove unreacted linker and reagents.

  • Characterization and Yield Determination:

    • Characterize the conjugate using techniques such as Mass Spectrometry (to confirm the mass of the conjugate) and HPLC (to assess purity).

    • Quantify the concentration of the purified conjugate (e.g., by UV-Vis spectroscopy if the target molecule has a chromophore).

    • Calculate the reaction yield as the ratio of the moles of the purified conjugate to the initial moles of the limiting reactant (typically the amine-containing molecule).

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the conjugation of this compound.

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Fmoc_PEG_COOH Fmoc-NH-PEG12-COOH Activated_PEG Activated PEG-Ester Fmoc_PEG_COOH->Activated_PEG Activation Activator EDC/NHS or HATU Activator->Activated_PEG Target_Molecule Amine-containing Molecule (R-NH2) Activated_PEG->Target_Molecule Conjugate Fmoc-PEG-NH-R Target_Molecule->Conjugate Coupling Purification Purification (HPLC, SEC) Conjugate->Purification Analysis Characterization (MS, HPLC) & Yield Calculation Purification->Analysis

Caption: General workflow for the conjugation of this compound.

Deprotection_and_Conjugation_Pathway start Fmoc-NH-PEG12-COOH Conjugate deprotection Deprotection (e.g., 20% Piperidine in DMF) start->deprotection free_amine H2N-PEG12-COOH Conjugate deprotection->free_amine second_conjugation Second Conjugation (e.g., to a carboxyl group) free_amine->second_conjugation final_product Final Bioconjugate second_conjugation->final_product

Caption: Signaling pathway for sequential conjugation using the Fmoc-protected amine.

The Impact of PEG Linker Length on PROTAC Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solubility of a Proteolysis Targeting Chimera (PROTAC) is a critical physicochemical property that significantly influences its therapeutic efficacy. Poor aqueous solubility can impede formulation, limit bioavailability, and lead to unreliable results in preclinical and clinical studies. A common strategy to enhance the solubility of these often large and hydrophobic molecules is the incorporation of polyethylene (B3416737) glycol (PEG) linkers. This guide provides a comparative analysis of how different PEG linker lengths can modulate the aqueous solubility of PROTACs, supported by illustrative data and detailed experimental protocols.

The Role of PEG Linkers in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in determining the overall properties of the PROTAC, including its solubility, permeability, and ability to form a productive ternary complex.[1][2] PEG linkers, with their repeating hydrophilic ethylene (B1197577) glycol units, are frequently employed to increase the aqueous solubility of PROTACs.[][4] The ether oxygens in the PEG backbone can form hydrogen bonds with water, disrupting the hydrophobic interactions that lead to aggregation and poor solubility.

Comparative Analysis of Aqueous Solubility

While the optimal linker length is target-dependent and must be determined empirically, a general trend of increased solubility with longer PEG chains is often observed. To illustrate this, the following table presents a representative comparison of the aqueous solubility of a hypothetical series of PROTACs, where only the PEG linker length is varied.

Table 1: Illustrative Aqueous Solubility of a Hypothetical BRD4-targeting PROTAC Series with Varying PEG Linker Lengths

PROTAC CompoundLinker CompositionMolecular Weight ( g/mol )Calculated logPAqueous Solubility (µg/mL)
PROTAC-AlkylC8 Alkyl Chain7855.8< 1
PROTAC-PEG22 PEG units8314.915
PROTAC-PEG44 PEG units9193.755
PROTAC-PEG66 PEG units10072.5120

Note: The data presented in this table is illustrative and intended to demonstrate the general trend of increasing solubility with the incorporation and extension of a PEG linker. Actual solubility values are highly dependent on the specific warhead, E3 ligase ligand, and overall molecular architecture of the PROTAC.

Experimental Protocols for Solubility Determination

Accurate assessment of PROTAC solubility is paramount in the drug discovery process. Several methods can be employed, with the choice often depending on the required throughput and the stage of development. Below are detailed protocols for two common solubility assays.

Kinetic Solubility Assay via Nephelometry

This high-throughput method is suitable for early-stage screening and measures the concentration at which a compound precipitates from a solution when added from a DMSO stock.

Materials:

  • Test PROTAC compounds

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microplates

  • Nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each PROTAC compound in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the PROTAC stock solutions with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: To a separate microplate, add a fixed volume of PBS (e.g., 198 µL).

  • Precipitation Induction: Transfer a small volume of each PROTAC dilution from the DMSO plate to the corresponding wells of the PBS plate (e.g., 2 µL), resulting in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in scattering is observed indicates the precipitation of the compound.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the compound remains in solution.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the "gold standard," though it is lower in throughput.

Materials:

  • Solid PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Compound Addition: Add an excess amount of the solid PROTAC compound to a glass vial.

  • Solvent Addition: Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Quantification: Determine the concentration of the dissolved PROTAC in the supernatant using a validated HPLC method with a standard curve.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the PROTAC in the tested buffer.

PROTAC Mechanism of Action

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination PROTAC_recycled PROTAC (Recycled) TernaryComplex->PROTAC_recycled Recycled Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->E3Ligase Transfers Ub Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Results in

Caption: PROTAC-mediated protein degradation pathway.

The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5][6] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its poly-ubiquitination. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome into smaller peptides.[7][8] The PROTAC molecule is subsequently released and can engage in further rounds of degradation.

Conclusion

The length of the PEG linker is a critical parameter in the design of PROTACs with favorable drug-like properties. While longer PEG chains generally lead to enhanced aqueous solubility, the optimal length must be carefully determined for each PROTAC system to balance solubility with other crucial factors such as cell permeability and the ability to form a stable and productive ternary complex. The experimental protocols provided herein offer a robust framework for the systematic evaluation of PROTAC solubility, enabling the rational design of effective protein degraders.

References

Navigating Stability: A Comparative Guide to Antibody-Drug Conjugates with Varying PEG Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the stability, efficacy, and safety of these targeted therapies. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical properties of ADCs. This guide provides a comprehensive comparison of the stability of ADCs with varying PEG chain lengths, supported by experimental data and detailed methodologies, to inform the selection of optimal linker strategies.

The inclusion of PEG chains in ADC linkers is a strategic approach to enhance their therapeutic index. The hydrophilicity of PEG can mitigate the aggregation often caused by hydrophobic drug payloads, particularly at higher drug-to-antibody ratios (DARs).[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[3] However, the length of the PEG chain is a critical parameter that requires careful optimization, as it presents a trade-off between improved stability and pharmacokinetics, and potential impacts on in vitro potency and tumor penetration.[3][4]

Comparative Stability Analysis of ADCs with Varying PEG Linker Lengths

The stability of an ADC is a critical quality attribute that encompasses its resistance to aggregation, fragmentation, and premature drug deconjugation. The length of the PEG linker plays a significant role in each of these aspects.

Aggregation

The conjugation of hydrophobic payloads can increase the propensity of ADCs to form aggregates, which can lead to reduced efficacy and potential immunogenicity.[5] The incorporation of hydrophilic PEG linkers helps to shield the hydrophobic regions and reduce intermolecular interactions, thereby minimizing aggregation.[3]

PEG Chain LengthEffect on AggregationObservations
Short (e.g., PEG4) Moderate reductionProvides a balance between improved stability and maintaining a compact molecular size.[3]
Medium (e.g., PEG8, PEG12) Significant reductionOffers a substantial increase in hydrophilicity, effectively mitigating aggregation.[6] A PEG8 side chain has been identified as a minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this regard.[7]
Long (e.g., PEG24) Strong reductionWhile highly effective at preventing aggregation, very long PEG chains may potentially hinder tumor penetration due to increased steric bulk.[3]
Fragmentation

Fragmentation of an ADC can lead to a loss of the targeting antibody's integrity and a decrease in overall efficacy. While the primary driver of fragmentation is often related to the antibody itself, the conjugation process and the nature of the linker can also have an impact.

PEG Chain LengthEffect on FragmentationObservations
Short (e.g., PEG4) Minimal impactThe effect of shorter PEG linkers on fragmentation is generally considered to be minimal.
Medium (e.g., PEG8, PEG12) Generally no significant impactStudies have shown that the inclusion of PEG linkers of varying lengths did not significantly affect the fragmentation of the conjugates.[6]
Long (e.g., PEG24) May have a slight impactWhile not a primary concern, the potential for very long and flexible linkers to influence the overall conformation and stability of the antibody should be considered.
Drug-to-Antibody Ratio (DAR) Stability

The stability of the linkage between the drug and the antibody is crucial to prevent premature release of the cytotoxic payload into systemic circulation, which can cause off-target toxicity. The chemical nature of the linker is the primary determinant of DAR stability, but the PEG chain length can have indirect effects.

PEG Chain LengthEffect on DAR StabilityObservations
All Lengths Indirectly positiveBy improving the overall stability and solubility of the ADC, PEG linkers can help to maintain the integrity of the conjugate and prevent degradation that could lead to drug deconjugation. The primary factor for DAR stability remains the choice of conjugation chemistry (e.g., cleavable vs. non-cleavable linkers).[8]

Experimental Protocols for ADC Stability Assessment

A thorough evaluation of ADC stability requires a combination of analytical techniques to assess aggregation, fragmentation, and DAR.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[9]

Methodology:

  • Column: A size-exclusion chromatography column suitable for protein separations (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm).

  • Mobile Phase: A phosphate-based buffer, typically at a neutral pH (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8). For more hydrophobic ADCs, the addition of an organic modifier like acetonitrile (B52724) (e.g., 5-15%) may be necessary to reduce non-specific interactions with the stationary phase.[10]

  • Flow Rate: An isocratic flow rate of 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and monitor the elution profile. The monomeric ADC will elute as the main peak, with aggregates eluting earlier and fragments eluting later. The percentage of each species is calculated based on the peak area.

Hydrophobic Interaction Chromatography (HIC) for DAR and Stability Monitoring

Objective: To separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules (DAR).[11] HIC can also be used to monitor changes in the ADC's hydrophobic profile as an indicator of instability.

Methodology:

  • Column: A hydrophobic interaction chromatography column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm).

  • Mobile Phase A (High Salt): A high concentration of a kosmotropic salt in a buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0). An organic modifier like isopropanol (B130326) (e.g., 5-20%) may be included to improve peak shape for hydrophobic ADCs.[12][13]

  • Mobile Phase B (Low Salt): The same buffer without the high salt concentration (e.g., 50 mM sodium phosphate, pH 7.0), potentially with a higher concentration of the organic modifier.

  • Gradient: A linear gradient from high salt to low salt to elute the ADC species in order of increasing hydrophobicity (i.e., higher DAR species elute later).

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm and a wavelength specific to the payload if possible.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR can be calculated from the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Stability and Payload Deconjugation

Objective: To precisely measure the mass of the intact ADC and its subunits to confirm the DAR and to detect any deconjugation of the payload.[14]

Methodology:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is often used to separate the ADC from formulation components and to desalt the sample before MS analysis.

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from low to high organic phase is used to elute the ADC.

  • Mass Spectrometry: Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.

  • Analysis: The mass of the intact ADC or its subunits is measured. The number of conjugated payloads can be determined by the mass shift compared to the unconjugated antibody. Deconjugation can be monitored by the appearance of species with lower masses corresponding to the loss of the drug-linker.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the processes involved in ADC stability assessment and mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment ADC_Synthesis ADC Synthesis (Varying PEG Lengths) Purification Purification (SEC) ADC_Synthesis->Purification DAR_Analysis DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Aggregation Aggregation (SEC) DAR_Analysis->Aggregation Fragmentation Fragmentation (SEC) Aggregation->Fragmentation DAR_Stability DAR Stability (LC-MS) Fragmentation->DAR_Stability

Fig. 1: Experimental workflow for assessing the stability of ADCs with varying PEG chain lengths.

adc_internalization cluster_cell_surface Cell Surface cluster_endocytosis Endocytosis cluster_lysosomal_pathway Lysosomal Pathway cluster_payload_release Payload Release & Action ADC ADC Receptor Target Receptor ADC->Receptor Binding ClathrinPit Clathrin-coated Pit Receptor->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Payload Payload Release Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Cytotoxicity

Fig. 2: Signaling pathway of ADC internalization and payload release via clathrin-mediated endocytosis.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the stability of ADCs. Longer PEG chains generally enhance stability by reducing aggregation and improving pharmacokinetic properties. However, this must be balanced against potential reductions in in vitro potency and tumor penetration. A systematic evaluation of a range of PEG linker lengths, using the analytical methodologies outlined in this guide, is essential for the development of safe and effective ADC therapeutics. By carefully tailoring the PEG linker length to the specific antibody, payload, and target, researchers can optimize the therapeutic window and advance the next generation of targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG12-CH2CH2COOH: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-NH-PEG12-CH2CH2COOH, ensuring compliance and minimizing risk.

I. Chemical and Hazard Profile

This compound is a heterobifunctional linker containing a base-labile Fmoc protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid terminus. While not consistently classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a potential irritant.

Quantitative Data Summary:

PropertyValueReference
Molecular FormulaC42H65NO16[1]
Molecular Weight839.97 g/mol [2]
GHS ClassificationSkin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)[1][2]
Hazard StatementsH315: Causes skin irritation, H319: Causes serious eye irritation[1][2]

II. Personal Protective Equipment (PPE) and Handling Precautions

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2] Avoid contact with skin and eyes.[2]

III. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Protocol for Waste Collection and Storage:

  • Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Selection: Use a chemically resistant, sealable container (e.g., a high-density polyethylene bottle or drum) for waste accumulation.

  • Labeling: Label the waste container with "Hazardous Waste" (or as required by local regulations), the full chemical name "this compound," and the approximate quantity. Include the accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong bases and oxidizing agents.

Workflow for Spillage and Contaminated Material Disposal:

spill Spill Occurs ppe Ensure appropriate PPE is worn spill->ppe decontaminate Decontaminate the spill area with a suitable solvent (e.g., ethanol) spill->decontaminate absorb Absorb spill with inert material (e.g., vermiculite, sand) ppe->absorb collect Collect absorbed material and contaminated items (e.g., paper towels) absorb->collect container Place in a labeled, sealed chemical waste container collect->container disposal Dispose of waste container through a licensed contractor container->disposal decontaminate->collect

Caption: Workflow for handling spills of this compound.

IV. Disposal of Empty Containers

Empty containers that previously held this compound must be managed appropriately:

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be "RCRA empty." This typically involves triple rinsing the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as chemical waste, following the protocol described in Section III.

  • Container Defacing: Before disposal in regular trash (if permitted by your institution), deface or remove the original chemical label to prevent misidentification.

V. Logical Framework for Disposal Decisions

The decision-making process for the disposal of this compound should follow a clear logical path to ensure safety and compliance.

start Disposal of This compound is_waste Is the material waste? start->is_waste is_empty Is it an empty container? is_waste->is_empty Yes collect_waste Collect in a labeled hazardous waste container is_waste->collect_waste No is_empty->collect_waste No (product remains) triple_rinse Triple rinse with a suitable solvent is_empty->triple_rinse Yes contractor_disposal Arrange for pickup by a licensed waste contractor collect_waste->contractor_disposal collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->contractor_disposal dispose_container Dispose of container per institutional guidelines deface_label->dispose_container end Disposal Complete dispose_container->end contractor_disposal->end

Caption: Decision tree for the proper disposal of this compound and its containers.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.